Cbz-O-methyl-L-ser

Catalog No.
S1535236
CAS No.
134807-65-1
M.F
C12H15NO5
M. Wt
253.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Cbz-O-methyl-L-ser

CAS Number

134807-65-1

Product Name

Cbz-O-methyl-L-ser

IUPAC Name

(2S)-3-methoxy-2-(phenylmethoxycarbonylamino)propanoic acid

Molecular Formula

C12H15NO5

Molecular Weight

253.25 g/mol

InChI

InChI=1S/C12H15NO5/c1-17-8-10(11(14)15)13-12(16)18-7-9-5-3-2-4-6-9/h2-6,10H,7-8H2,1H3,(H,13,16)(H,14,15)/t10-/m0/s1

InChI Key

LQHGCFKPNOTYIQ-JTQLQIEISA-N

SMILES

COCC(C(=O)O)NC(=O)OCC1=CC=CC=C1

Canonical SMILES

COCC(C(=O)O)NC(=O)OCC1=CC=CC=C1

Isomeric SMILES

COC[C@@H](C(=O)O)NC(=O)OCC1=CC=CC=C1

Chemical Identity and Key Characteristics

Author: Smolecule Technical Support Team. Date: February 2026

Cbz-O-methyl-L-serine is a protected serine derivative primarily used in synthetic organic chemistry and peptide synthesis.

  • IUPAC Name: (S)-2-(((Benzyloxy)carbonyl)amino)-3-methoxypropanoic acid [1]
  • CAS Registry Number: 134807-65-1 [2] [3] [1]
  • Molecular Formula: C₁₂H₁₅NO₅ [2] [3]
  • Molecular Weight: 253.25 g/mol [2] [3]

Comparison of Related Cbz-Serine Derivatives

The table below summarizes key Cbz-protected serine derivatives, highlighting how structural modifications alter their physical properties and applications.

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Characteristics
Cbz-O-methyl-L-serine 134807-65-1 [2] [3] C₁₂H₁₅NO₅ [2] 253.25 [2] Core compound; protected side chain [2].
N-Cbz-L-Serine 1145-80-8 [4] C₁₁H₁₃NO₅ [4] 239.22 [4] Unprotected serine side chain (-OH); white to cream powder; m.p. 116-119 °C [4].
N-Cbz-L-serine methyl ester 1676-81-9 [5] [6] C₁₂H₁₅NO₅ [5] 253.25 [5] Protected carboxylic acid; viscous liquid or low-melting solid (41-43°C) [5] [6].
O-tert-Butyl-N-Cbz-L-serine Methyl Ester 1872-59-9 [7] C₁₆H₂₃NO₅ [7] 309.36 [7] Side chain protected with a tert-butyl group, which is stable to bases and can be removed with strong acid [7].

Synthesis and Key Applications

Synthesis of Cbz-L-serine methyl ester

While a specific protocol for Cbz-O-methyl-L-serine was not detailed, the synthesis of the closely related N-Cbz-L-serine methyl ester provides a representative methodology for introducing the Cbz protecting group to serine [5].

G L_Serine_OMe_HCl L-Serine methyl ester hydrochloride Reaction Reaction Stir at 25°C for 5 hours L_Serine_OMe_HCl->Reaction NaHCO3 NaHCO₃ (aq) NaHCO3->Reaction Cbz_Cl Cbz-Cl (Benzyl chloroformate) (Dioxane solution) Cbz_Cl->Reaction Workup Workup 1. Quench with 1M HCl 2. Extract with Ethyl Acetate Reaction->Workup Purification Purification Silica Gel Column Chromatography (Eluent: 50% EtOAc in Hexane) Workup->Purification Product N-Cbz-L-serine methyl ester 92% Yield Purification->Product

Synthesis workflow for N-Cbz-L-serine methyl ester, illustrating the protection of the amino group under basic conditions [5].

Detailed Procedure [5]:

  • Reaction Setup: A suspension of L-serine methyl ester hydrochloride (1.00 g, 6.43 mmol) in dioxane (5.00 mL) is treated with an aqueous solution of sodium bicarbonate (NaHCO₃, 1.62 g, 19.3 mmol) to generate the free base.
  • Cbz Protection: A solution of benzyl chloroformate (Cbz-Cl, 1.10 mL, 7.72 mmol) in dioxane is added dropwise to the reaction mixture at 25°C.
  • Stirring: The reaction is stirred for 5 hours at room temperature.
  • Workup: The mixture is quenched with 1 M HCl and the product is extracted with ethyl acetate.
  • Purification: The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated. The crude product is purified by silica gel column chromatography using a 50% ethyl acetate in hexane eluent to yield the product as a colorless oil in 92% yield.
Key Research Applications

Cbz-protected serine derivatives are versatile building blocks. Specific applications include:

  • Mycobacterium tuberculosis Inhibition: N-Cbz-L-serine methyl ester has been used in studies to inhibit the activity of Mycobacterium tuberculosis [5].
  • Synthesis of Enzyme Inhibitors: It serves as a precursor in the synthesis of pyrazinecarboxamide-based compounds, which act as inhibitors of diacylglycerol acetyltransferases—a potential therapeutic target for treating obesity [5].

Safety and Handling Information

Safety data for the exact compound was limited, but safety information for the closely related N-Cbz-L-Serine can serve as a conservative guide.

N-Cbz-L-Serine Safety Profile [4]:

  • Hazard Statements (GHS): H302 (Harmful if swallowed), H314 (Causes severe skin burns and eye damage).
  • Precautionary Statements: P260 (Do not breathe dust/fume/gas/mist/vapors/spray), P264 (Wash hands thoroughly after handling), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P301+P330+P331 (IF SWALLOWED: Rinse mouth. Do NOT induce vomiting), P303+P361+P353 (IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower), P304+P340 (IF INHALED: Remove person to fresh air and keep comfortable for breathing), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing).
  • Storage: Keep in a dark place, sealed in dry conditions, at room temperature [4].

Key Insights for R&D Scientists

  • Strategic Protection: The Cbz group is a cornerstone of amine protection in peptide synthesis. Cbz-O-methyl-L-serine represents a useful intermediate where both the amine and the side-chain hydroxyl are protected, allowing for selective manipulation of the carboxylic acid group.
  • Orthogonal Protection: As shown in the comparison table, protecting groups can be layered strategically. The O-tert-butyl derivative [7] demonstrates the use of a base-stable, acid-labile protecting group on the side chain, which can be removed orthogonally to the Cbz group (which is removed by hydrogenolysis), offering greater synthetic flexibility.
  • Handling Considerations: Always treat these compounds with respect. Given the potential for skin and eye corrosion, all manipulations should be conducted in a well-ventilated fume hood using appropriate personal protective equipment (PPE) including gloves and safety glasses.

References

benzyloxycarbonyl protection in amino acids

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to the Cbz Protecting Group

The benzyloxycarbonyl (Cbz) group is a cornerstone carbamate-based protecting group used primarily to shield amine functionalities, particularly in peptide synthesis and the construction of complex nitrogen-containing molecules [1] [2].

  • Historical Significance: It was first introduced by Max Bergmann and Leonidas Zervas in the 1930s, forming the basis of the first controlled method for peptide synthesis, often referred to as the Bergmann-Zervas carboxybenzyl method [1].
  • Key Advantages: The Cbz group is popular because it is straightforward to introduce, forms crystalline derivatives that are easy to purify, and is stable under mildly acidic and basic conditions [3]. Its removal typically requires conditions orthogonal to other common protecting groups like Boc and Fmoc [4] [2].

The group is almost exclusively introduced using benzyl chloroformate (Cbz-Cl), a reagent that is commercially available but requires careful handling due to its moisture sensitivity and pungent odor [1].

Introduction and Deprotection Methods

A key to successfully using the Cbz group is selecting the appropriate conditions for its introduction and removal, which depend on the overall molecule's functional groups.

Introduction of the Cbz Group

The standard method involves reacting the amine with benzyl chloroformate under basic conditions to neutralize the HCl produced [1] [3]. The table below summarizes common protocols.

Condition Base / Additive Solvent Notes Reference
Standard Alkaline Sodium Carbonate (Na₂CO₃) Water / Dioxane pH critical (8-10); common for amino acids [3]. [3]
Mixed Buffer Na₂CO₃ : NaHCO₃ (2:1) Water Maintains stable pH 8-10, ideal for scale-up [3]. [3]
Iodine-Catalyzed Molecular Iodine (I₂) Methanol Non-alkaline, mild Lewis acid catalysis [3]. [3]
PEG-Mediated None (PEG-600 as medium) - Green, selective method; no added base required [3]. [3]
Deprotection of the Cbz Group

The Cbz group is most commonly removed via hydrogenolysis (cleavage with hydrogen). Recent research focuses on methods that avoid handling hydrogen gas and improve functional group tolerance [5] [3].

Method Condition Reaction Parameters Key Features Reference
Catalytic Hydrogenation H₂, Pd/C (e.g., 1 atm) MeOH, RT Traditional standard; fire hazard with H₂ gas [1] [6]. [1] [6]
Transfer Hydrogenation Pd/C, NaBH₄ MeOH, RT, 5-20 min In situ H₂ generation; fast, convenient, gram-scale suitable [5] [7]. [5] [7]
Acidic Cleavage HBr/AcOH or AlCl₃/HFIP* RT HFIP method is mild, selective, and good for reducible groups [4] [3]. [4] [3]
Nucleophilic Cleavage 2-Mercaptoethanol, K₃PO₄ DMA, 75°C Metal-free; superior for substrates with sensitive functionalities [4]. [4]

*HFIP = 1,1,1,3,3,3-Hexafluoroisopropanol

Experimental Protocols

Here are detailed step-by-step procedures for a standard protection and a modern deprotection method.

Standard Protocol for Cbz Protection of an Amine [3]

This procedure uses a mixed carbonate buffer to maintain a stable pH during the reaction.

  • Prepare the Buffer Solution: Dissolve sodium carbonate (Na₂CO₃) and sodium bicarbonate (NaHCO₃) in a 2:1 molar ratio in distilled water to achieve a final concentration of 2M. This buffer should have a pH between 8 and 10.
  • Charge the Reactor: Add the amine substrate (1.0 equivalent) to a round-bottom flask containing a 1:1 mixture of dioxane and the prepared carbonate buffer. Cool the mixture to 0°C in an ice bath.
  • Add Reagent: Slowly add benzyl chloroformate (Cbz-Cl, 1.1 equivalents) dropwise to the stirred, cooled solution.
  • Monitor Reaction: Allow the reaction to warm to room temperature and stir for several hours, monitoring by TLC until the starting amine is consumed.
  • Work-up: Extract the aqueous mixture with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
  • Purify: Purify the crude residue by recrystallization or flash chromatography to obtain the pure N-Cbz-protected product.
Modern Protocol for Cbz Deprotection using NaBH₄/Pd-C [5] [7]

This method is noted for its safety, speed, and convenience, as it generates hydrogen in situ.

  • Charge the Reactor: Disspose the Cbz-protected substrate (1.0 equivalent) and 10% Pd/C (10-20 mol% Pd) in anhydrous methanol in a round-bottom flask.
  • Add Reductant (CAUTION): In portions, add sodium borohydride (NaBH₄, 1.5 - 10 equivalents) to the stirred suspension. Note: The addition is exothermic and liberates hydrogen gas rapidly. Perform this step in a well-ventilated fume hood.
  • Stir: After the addition is complete, continue stirring the reaction mixture at room temperature. The deprotection is typically complete within 5-20 minutes.
  • Filter: Filter the reaction mixture through a celite pad to remove the Pd/C catalyst. Rinse the celite pad thoroughly with methanol.
  • Concentrate: Combine the filtrate and washings, and concentrate under reduced pressure to obtain the crude amine.
  • Purify: Purify the crude amine as required (e.g., by chromatography or distillation).

Workflow and Application

To visualize the decision-making process for selecting a deprotection method based on substrate compatibility, the following flowchart can be a useful guide:

Cbz_Deprotection_Flowchart Start Start: Select Cbz Deprotection Method Q1 Does molecule contain halogens, olefins, nitro groups, or benzyl ethers? Start->Q1 Q2 Are there acid-sensitive functional groups (e.g., Boc groups)? Q1->Q2 Yes M4 Method: H₂ / Pd-C (Traditional hydrogenolysis) Q1->M4 No M1 Method: NaBH₄ / Pd-C / MeOH (Fast, convenient, in-situ H₂) Q2->M1 No M2 Method: AlCl₃ / HFIP (Mild, selective for Cbz) Q2->M2 Yes (Acid-sensitive) Q3 Are there base-sensitive functional groups or metal catalyst poisons? M3 Method: 2-Mercaptoethanol / K₃PO₄ (Metal-free, nucleophilic) Q3->M3 Yes Q3->M4 No M4->Q3 Check for catalyst poisons

Decision workflow for selecting an appropriate Cbz deprotection method based on substrate functional groups.

Applications in Research and Industry
  • Peptide & Drug Synthesis: Cbz-protected amino acids like N-Cbz-L-serine and N-Cbz-L-valine are fundamental building blocks for synthesizing therapeutic peptides, enzyme inhibitors, and other Active Pharmaceutical Ingredients (APIs) [8] [9]. The protecting group ensures the amine does not participate in unwanted side reactions during the assembly of the peptide chain [2].
  • Synthesis of Complex Molecules: Beyond linear peptides, the Cbz group is crucial in multi-step syntheses of complex structures like the antibiotic telithromycin (a ketolide) and the antiplatelet drug prasugrel [10]. Its stability allows it to survive through multiple reaction steps before being cleanly removed.
  • Conversion to Other Functional Groups: Protected amines can be transformed into other valuable functionalities. For example, lanthanum triflate can catalyze the conversion of Cbz-protected amines into non-symmetric ureas, which are important motifs in medicinal chemistry [4].

Key Considerations for Practitioners

  • Orthogonality: The Cbz group is orthogonal to protecting groups like Boc (acid-labile) and Fmoc (base-labile). This allows for the selective deprotection of one group in the presence of others, which is essential for synthesizing complex molecules with multiple amine functionalities [2].
  • Racemization: The introduction of the Cbz group onto amino acids under standard alkaline conditions carries a risk of racemization. Using optimized buffer systems (like the Na₂CO₃/NaHCO₃ mix) helps maintain a controlled pH and minimizes this risk, preserving chiral integrity [3].
  • Safety and Handling: Benzyl chloroformate (Cbz-Cl) is a lachrymator (tear-producing agent) and moisture-sensitive. It should be handled in a fume hood with appropriate personal protective equipment. Similarly, protocols involving NaBH₄ for deprotection require caution due to the vigorous release of hydrogen gas [5] [1].

References

Cbz protected serine methyl ester properties

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Identity & Physical Properties

Here is a summary of the key identifying information and quantitative physical data for this compound.

Property Value / Description
CAS Number 1676-81-9 [1] [2] [3]
Molecular Formula C₁₂H₁₅NO₅ [1] [2] [3]
Molecular Weight 253.25 g/mol [1] [2] [3]
IUPAC Name methyl (2S)-3-hydroxy-2-(phenylmethoxycarbonylamino)propanoate [3] [4]
Melting Point 41-43 °C (lit.) [1] [2]
Boiling Point 170 °C at 0.01 mm Hg (lit.) [1]; 442.6±45.0 °C at 760 mmHg (predicted) [2]
Flash Point >230 °F (approx. >110 °C) [1]; 113°C [3] [4]
Density 1.3±0.1 g/cm³ [2]
Optical Activity [α] = -13.5° (c=1, MeOH) [3] [4]
Physical Form Viscous liquid or waxy solid; may appear as a clear waxy solid or pale yellow liquid [1]

Synthesis and Experimental Protocol

The standard synthesis method protects the amine group of L-serine methyl ester hydrochloride using benzyl chloroformate (Cbz-Cl) under Schotten-Baumann conditions [1] [5].

G compound1 L-Serine Methyl Ester HCl intermediate Reaction Mixture compound1->intermediate Dissolve in solvent reagent1 Cbz-Cl reagent1->intermediate reagent2 NaHCO₃ (aq.) reagent2->intermediate solvent Dioxane/H₂O product N-Cbz-L-serine methyl ester intermediate->product 1. Stir at 25°C, 5h 2. Quench with HCl 3. Extract with EtOAc 4. Purify by column chromatography

Schematic of the standard synthesis workflow for N-Cbz-L-serine methyl ester [1].

Detailed Step-by-Step Procedure [1]:

  • Reaction Setup: Suspend L-serine methyl ester hydrochloride (1.00 g, 6.43 mmol) in a mixture of dioxane (5.00 mL) and water (25.7 mL).
  • Add Base: Add sodium bicarbonate (NaHCO₃, 1.62 g, 19.3 mmol) to the suspension.
  • Protection: Add a solution of benzyl chloroformate (Cbz-Cl, 1.10 mL, 7.72 mmol) in dioxane (15.0 mL) to the reaction mixture at 25°C.
  • Stirring: Stir the reaction for 5 hours at room temperature.
  • Work-up: Quench the reaction with 1 M HCl aqueous solution. Extract the aqueous layer twice with ethyl acetate (EtOAc).
  • Isolation: Combine the organic layers, wash with 10% NaCl (brine), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
  • Purification: Purify the crude product by silica gel column chromatography, eluting with a 50% ethyl acetate in hexane solution.

This procedure typically yields 92% of the desired product as a colorless oil [1].

Stability, Storage, and Safety

Aspect Specifications
Storage Keep in a dark place, sealed and dry, at room temperature [1]. Some sources recommend storage at -15°C [2].
Solubility Soluble in chloroform and methanol [1].
GHS Hazard Codes H302, H315, H319, H335 (Harmful if swallowed, causes skin irritation, causes serious eye irritation, may cause respiratory irritation) [1].
Safety Statements S24/25 (Avoid contact with skin and eyes) [1].

Commercial Availability

N-Cbz-L-serine methyl ester is readily available from major chemical suppliers. Here are examples of available products and pricing (for reference only):

Manufacturer Product Number Purity Packaging Price
Sigma-Aldrich 469165 95% 1g $34.50 [1]
Sigma-Aldrich 469165 95% 10g $160.00 [1]
TCI America C1403 >98.0% 5g $91.00 [1]

Applications in Research

This compound is a versatile chiral building block, primarily used in:

  • Peptide Synthesis: Serves as a protected serine derivative for solution-phase peptide synthesis, preventing unwanted side reactions at the amine group [1].
  • Glycopeptide Synthesis: Acts as an acceptor in iron-catalyzed glycal aminoglycosylation for the multigram-scale synthesis of Tn antigens (O-linked glycoproteins) [6].
  • Pharmaceutical Intermediates: Used in the synthesis of pyrazinecarboxamide-based compounds investigated as diacylglycerol acetyltransferase inhibitors for obesity treatment, and in studies inhibiting Mycobacterium tuberculosis [1].

Cbz Group Handling and Deprotection

The Cbz (carbobenzyloxy) group is a cornerstone of amine protection [7] [5]. Its key feature is orthogonality to other common protecting groups like Boc and Fmoc, allowing for selective manipulation in complex syntheses [5] [8].

Primary Deprotection Method: Hydrogenolysis

  • Standard Condition: Hydrogen gas (H₂) at atmospheric pressure, using a palladium on carbon (Pd/C) catalyst in methanol at 60°C [1] [5].
  • Mechanism: The reaction cleaves the Cbz group, releasing the free amine, toluene, and carbon dioxide [5].
  • Alternative Method: Transfer hydrogenation using triethylsilane with Pd/C offers a milder, neutral alternative [7]. Another recent method uses AlCl₃ in hexafluoroisopropanol (HFIP) at room temperature, offering excellent functional group tolerance [7].

References

The Role and Mechanics of Cbz Protection

Author: Smolecule Technical Support Team. Date: February 2026

The primary role of the Cbz group is to mask the nucleophilic and basic properties of an amine's nitrogen lone pair. This is crucial in peptide synthesis because amino acids contain both a nucleophilic amine group and an electrophilic carboxylic acid group. Without protection, these groups would react with each other in an uncontrolled manner, leading to polymerization and failed synthesis [1].

Protection Mechanism: The Cbz group is installed by reacting the amine with benzyl chloroformate (Cbz-Cl) in the presence of a base. The amine attacks the carbonyl carbon of Cbz-Cl, displacing chloride and forming a Cbz-protected carbamate. The base is necessary to neutralize the HCl produced in the reaction [2] [3].

Deprotection Mechanism: The Cbz group is typically removed via hydrogenolysis. This process uses hydrogen gas (H₂) and a palladium-based catalyst (e.g., Pd on carbon). The mechanism involves the cleavage of the Cbz group's benzyl-oxygen bond, releasing toluene, carbon dioxide, and the free, deprotected amine [2] [3].

The following diagram illustrates the complete workflow of a peptide coupling cycle using the Cbz protecting group.

cbz_workflow Cbz Protection in Peptide Synthesis Workflow start Start: Amino Acid with Free Amine step1 Protection Reaction Reagent: Cbz-Cl, Base (e.g., NaHCO₃) Conditions: 0°C to r.t., THF/H₂O start->step1 step2 Cbz-Protected Amino Acid (Inert for peptide coupling) step1->step2 step3 Peptide Coupling Activate carboxyl group (e.g., DCC) + Next amino acid step2->step3 step4 Protected Dipeptide (Cbz group remains intact) step3->step4 step5 Deprotection Reaction Reagent: H₂, Pd/C Conditions: MeOH, 60°C step4->step5 end End: Free Dipeptide (Amine ready for next cycle) step5->end

Cbz protection, coupling, and deprotection cycle.

Experimental Protocols

Installing the Cbz Group (Protection)

This is a typical procedure for protecting an amine using Cbz-Cl under Schotten-Baumann conditions [3].

  • Reagents: Substrate with free amine, Benzyl chloroformate (Cbz-Cl), Sodium bicarbonate (NaHCO₃), Tetrahydrofuran (THF), Water (H₂O), Ethyl acetate (AcOEt), Brine, Anhydrous sodium sulfate (Na₂SO₄).
  • Procedure:
    • Dissolve the starting material (SM) containing the free amine in a mixture of THF and H₂O (2:1 ratio).
    • Cool the solution to 0 °C.
    • Add sodium bicarbonate, followed by benzyl chloroformate (Cbz-Cl).
    • Stir the reaction mixture at 0 °C for 20 hours.
    • After completion, dilute the mixture with water and extract the product with ethyl acetate.
    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
    • Purify the crude residue by silica gel column chromatography (e.g., using 40% ethyl acetate in hexane) to obtain the Cbz-protected product.
Removing the Cbz Group (Deprotection)

This standard protocol uses catalytic hydrogenation for Cbz removal [3].

  • Reagents: Cbz-protected substrate, Palladium on carbon (Pd-C, 5-10 wt%), Methanol (MeOH), Hydrogen gas (H₂, 1 atm) or transfer hydrogenation source.
  • Procedure:
    • Dissolve the Cbz-protected substrate in methanol.
    • Add 5-10% Pd-C catalyst.
    • Stir the mixture at 60 °C under a hydrogen atmosphere (1 atm pressure) for the required time (e.g., 40 hours).
    • Once deprotection is complete, filter the reaction mixture through a pad of Celite to remove the catalyst.
    • Concentrate the filtrate under reduced pressure to obtain the crude amine, which can be used directly in the next synthetic step.

Comparison with Other Protecting Groups

Choosing the right protecting group is a strategic decision in complex synthesis. The table below compares Cbz with other common amine protecting groups.

Protecting Group Introduction Reagent Removal Conditions Key Features
Cbz Cbz-Cl, base [3] [4] Hydrogenolysis (H₂/Pd-C) [2] [4] Stable to acids and bases; orthogonal to Boc and Fmoc; removable under neutral conditions [3]
Boc Boc₂O (Di-tert-butyl dicarbonate), base [1] [4] Strong acid (e.g., Trifluoroacetic acid - TFA) [1] [4] Stable to bases and hydrogenation; acid-labile, orthogonal to Cbz and Fmoc [1]
Fmoc Fmoc-Cl, base [4] Base (e.g., Piperidine) [1] [4] Stable to acids; base-labile, orthogonal to Cbz and Boc; widely used in modern SPPS [1]

Modern Applications and Considerations

The Cbz group remains relevant in contemporary research. It is compatible with advanced synthetic strategies, including its use alongside super silyl-based hydrophobic tags in Liquid-Phase Peptide Synthesis (LPPS) to improve peptide solubility and handling [5]. Furthermore, Cbz finds application in the solid-phase synthesis of specialized peptides, such as those used as molecular imaging contrast agents [6].

The main advantage of the Cbz group is its orthogonality; it remains stable under acidic (Boc removal) and basic (Fmoc removal) conditions, allowing for its selective removal in the presence of other protections [3]. A key limitation is its sensitivity to hydrogenation conditions, which means it cannot be used in molecules containing other reducible functional groups like alkenes or benzyl esters that must survive the deprotection step [2].

References

Application Notes and Protocols for Cbz-O-Methyl-L-Serine in Peptide Synthesis

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Identification and Properties

Cbz-O-methyl-L-serine and its close derivative N-Cbz-L-serine methyl ester are protected serine compounds essential for stepwise peptide synthesis. They prevent unwanted side reactions during coupling and allow for selective deprotection. Key identifiers and physical properties are summarized below.

Table 1: Chemical Identification and Physical Properties

Property Cbz-O-methyl-L-Serine N-Cbz-L-Serine Methyl Ester
CAS Number 134807-65-1 [1] 1676-81-9 [2]
Molecular Formula C12H15NO5 [1] C12H15NO5 [2]
Molecular Weight 253.25 g/mol [1] 253.25 g/mol [2]
Appearance Information not specified in search results Clear pale yellow viscous liquid or low-melting waxy solid [2]
Melting Point Information not specified in search results 41-43 °C [2]
Boiling Point Information not specified in search results 170 °C at 0.01 mm Hg [2]
Optical Rotation Information not specified in search results [α]D20 = -13.4° to -15° (c=1 in methanol) [2]
Storage Information not specified in search results Keep in a dark place, sealed and dry at room temperature [2]

Synthetic Protocol: Synthesis of N-Cbz-L-Serine Methyl Ester

This protocol outlines the synthesis of N-Cbz-L-serine methyl ester from L-serine methyl ester hydrochloride, providing a 92% yield of the protected building block [2].

Reaction Scheme

The synthesis involves the protection of the amino group of L-serine methyl ester with a carbobenzoxy (Cbz) group.

Synthesis L_Serine L-Serine Methyl Ester Hydrochloride Reaction Reaction Condition: NaHCO₃, Dioxane/H₂O, 25°C, 5h L_Serine->Reaction Cbz_Cl Cbz-Cl (Benzyl Chloroformate) Cbz_Cl->Reaction Product N-Cbz-L-Serine Methyl Ester Reaction->Product

Materials and Equipment
  • Starting Material: L-Serine methyl ester hydrochloride (1.00 g, 6.43 mmol) [2]
  • Protecting Agent: Benzyl chloroformate (Cbz-Cl, 1.10 mL, 7.72 mmol) [2]
  • Base: Sodium bicarbonate (NaHCO₃, 1.62 g, 19.3 mmol) [2]
  • Solvent: Dioxane (5.00 mL + 4.20 mL for dilution), Deionized water (25.7 mL) [2]
  • Quenching Solution: 1 M Hydrochloric acid (HCl) aqueous solution [2]
  • Extraction Solvent: Ethyl acetate [2]
  • Drying Agent: Anhydrous sodium sulfate (Na₂SO₄) [2]
  • Purification: Silica gel for column chromatography [2]
  • Equipment: Round-bottom flask, magnetic stirrer, separatory funnel, rotary evaporator, chromatography column [2]
Step-by-Step Procedure
  • Reaction Mixture Preparation: Suspend L-serine methyl ester hydrochloride (1.00 g, 6.43 mmol) in dioxane (5.00 mL) in a round-bottom flask. Add an aqueous solution of sodium bicarbonate (1.62 g in 25.7 mL water) [2].
  • Cbz Protection: Slowly add a dioxane solution of benzyl chloroformate (1.10 mL diluted with 4.20 mL dioxane) to the reaction flask. Stir the reaction mixture at 25°C (room temperature) for 5 hours [2].
  • Reaction Quenching: After 5 hours, carefully quench the reaction by adding 1 M HCl aqueous solution until the mixture is acidic [2].
  • Product Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate twice. Combine the organic layers [2].
  • Washing and Drying: Wash the combined organic extract with a 10% sodium chloride (NaCl) aqueous solution. Dry the organic phase over anhydrous sodium sulfate, then filter off the solid [2].
  • Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product as a colorless oil [2].
  • Purification: Purify the crude product by silica gel column chromatography, using a 50% ethyl acetate in hexane solution as the eluent. This yields N-Cbz-L-serine methyl ester (1.50 g, 5.92 mmol, 92%) as a colorless oil [2].
Analysis and Characterization

Verify the identity and purity of the final product. The expected characteristics are summarized below.

Table 2: Analytical Data for N-Cbz-L-Serine Methyl Ester

Analytical Method Expected Result / Characteristic
Thin-Layer Chromatography (TLC) Monitor using 50% Ethyl Acetate/Hexane; product spot should be visible under UV light [2].
Optical Rotation [α]D20 = -13.4° to -15° (c=1, Methanol) [2].
Purity (HPLC/NMR) Purity should be >95% (as per vendor specifications for similar compounds) [2].

Handling and Storage Considerations

  • Stability: The compound should be kept in a dark place, sealed, and dry to prevent degradation, preferably at room temperature [2].
  • Safety: While not highly hazardous, observe standard laboratory precautions. The related compound N-Cbz-L-serine methyl ester has hazard statements H302, H315, H319, and H335, indicating it may be harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation [2].

Applications in Research and Drug Development

Cbz-O-methyl-L-serine and its analogs serve as crucial building blocks in various scientific fields.

Table 3: Key Research Applications

Application Area Specific Use
Therapeutic Peptide Synthesis Key building block for developing therapeutic agents and biologically active molecules [2].
Antitubercular Agents Used in compounds that inhibit Mycobacterium tuberculosis activity [2].
Metabolic Disease Research Incorporated into inhibitors of diacylglycerol acetyltransferases for potential obesity treatment [2].
Chemical Biology & Probe Development Used to create chemical probes for investigating biological processes [2].

Workflow in Peptide Synthesis

The following diagram illustrates the typical workflow for incorporating this protected amino acid into a peptide chain, followed by global deprotection.

Workflow Start Resin-Bound Growing Peptide Chain Deprotect N-Terminal Deprotection (e.g., Piperidine for Fmoc) Start->Deprotect Couple Coupling Reaction Activated Cbz-O-methyl-L-serine, Coupling Reagent (e.g., HATU, DIC) Deprotect->Couple Elongate Elongated Peptide Chain with Protected Serine Side Chain Couple->Elongate Repeat Repeat Cycle for Next Amino Acid Elongate->Repeat More AA? Cleave_Deprotect Cleavage from Resin & Global Side-Chain Deprotection (TFA Cocktail) Elongate->Cleave_Deprotect Chain Complete Repeat->Deprotect More AA? Final_Peptide Final Free Peptide with Unmodified Serine Cleave_Deprotect->Final_Peptide

Troubleshooting Guide

Common issues and suggested solutions when working with Cbz-O-methyl-L-serine.

Table 4: Troubleshooting Common Experimental Issues

Problem Possible Cause Suggested Solution
Low Coupling Yield Inadequate activation or steric hindrance. Use potent coupling reagents (e.g., HATU, PyBOP) and extend reaction time.
Racemization Basic conditions during activation or coupling. Use racemization-suppressing reagents (e.g., Oxyma Pure) and avoid excessive base.
Impure Final Product Incomplete deprotection or side reactions. Extend final cleavage/deprotection time and optimize TFA scavenger mixture.

References

Chemical Data of Related Compounds

Author: Smolecule Technical Support Team. Date: February 2026

The table below consolidates key information for chemicals that are potential precursors or derivatives in the synthesis of your target molecule.

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Physical Properties
N-Cbz-L-serine (Potential starting material) 1145-80-8 [1] C₁₁H₁₃NO₅ [1] 239.22 [1] Melting point: 116-119 °C; Specific rotation: [α]20/D +5.8° (c=2.7, AcOH) [1]
N-Cbz-L-serine methyl ester (Side-chain ester) 1676-81-9 [2] C₁₂H₁₅NO₅ [2] 253.25 [2] Boiling point: 170 °C at 0.01 mmHg; Specific rotation: [α]20/D -13.4° (C=0.01 g/ml MeOH); Form: Pale yellow viscous liquid or solid [2]
O-methyl-L-serine (Target compound backbone) 4219-94-7 [3] C₄H₉NO₃ [3] 119.12 [3] Density: 1.195 g/cm³; Boiling point: 260.6°C at 760 mmHg; Flash point: 111.4°C [3]

Synthesis Notes for Related Intermediates

While a direct protocol for Cbz-O-methyl-L-serine is unavailable, here is a published synthesis for the closely related N-Cbz-L-serine methyl ester, which could inform your work.

  • Synthesis of N-Cbz-L-serine methyl ester [2]: This synthesis starts from L-serine methyl ester hydrochloride. The procedure is as follows: To a suspension of L-serine methyl ester hydrochloride (1.00 g, 6.43 mmol) in dioxane (5.00 mL), an aqueous solution of NaHCO₃ (1.62 g, 19.3 mmol in 25.7 mL water) is added. Then, a solution of benzyl chloroformate (Cbz-Cl, 1.10 mL, 7.72 mmol) in dioxane (15.0 mL) is added. The reaction is stirred at 25 °C for 5 hours. After completion, the reaction is quenched with 1M HCl, and the aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated. The crude product is purified by silica gel column chromatography (eluent: 50% ethyl acetate in hexane) to yield the title compound as a colorless oil in 92% yield [2].

Suggested Workflow for Protocol Development

Based on the information gap, I have created a diagram outlining a logical approach to develop the synthesis protocol you need.

cluster_1 Key Considerations Start Start: Define Target Molecule A Literature Review Start->A B Select Synthetic Route A->B Based on precedent C Plan Reaction Steps B->C K1 Protecting Group Strategy B->K1 K2 Regioselectivity (O- vs N-alkylation) B->K2 D Define Reaction Conditions C->D Optimize for yield/purity K3 Chirality Preservation C->K3 E Establish Purification & Analysis D->E K4 Orthogonality of Protecting Groups D->K4 End Final Protocol E->End

Alternative Approaches and Next Steps

Given the lack of a direct source, you may need to derive a synthesis path. Here are some suggestions:

  • Consult Specialized Databases: Search platforms like SciFinder-n or Reaxys using "Cbz-O-methyl-L-serine" and related names like "(2S)-2-[[(Benzyloxy)carbonyl]amino]-3-methoxypropanoic acid" as these tools have more comprehensive reaction data.
  • Adapt Known Methods: A potential route could involve selectively protecting the carboxylic acid and amine functions of O-methyl-L-serine, or alternatively, methylating the hydroxyl group of N-Cbz-L-serine. The synthesis of N-Cbz-L-serine methyl ester shown above [2] demonstrates a standard Cbz-protection step that could be relevant.
  • Review Protective Group Chemistry: A general review of the properties and stability of the Cbz (carbobenzyloxy) protecting group can be found at Organic Chemistry Portal [4], which is useful for planning synthetic steps.

References

Comprehensive Application Notes & Protocols for Cbz-O-Methyl-L-Serine in Solid Phase Peptide Synthesis

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Cbz-O-Methyl-L-Serine in Peptide Science

N-Carbobenzoxy-L-serine methyl ester (Cbz-L-Ser-OMe, CAS# 1676-81-9) is a protected serine derivative that plays a specialized role in solid-phase peptide synthesis (SPPS), particularly when specific structural features or functionalization are required in the peptide sequence. This derivative features two critical protecting groups: the Cbz (carbobenzoxy) group protecting the α-amino functionality and the methyl ester protecting the C-terminal carboxylic acid. The molecular formula of Cbz-O-methyl-L-serine is C₁₂H₁₅NO₅ with a molecular weight of 253.25 g/mol [1]. Its unique protection pattern makes it particularly valuable for solution-phase segment condensations, preparation of specialized building blocks, and synthetic applications where orthogonal protection strategies are required beyond standard Fmoc/tBu or Boc/Bzl approaches commonly used in solid-phase peptide synthesis [2].

The Cbz protecting group (also known as Z-group) represents one of the earliest introduced amine-protecting groups in peptide chemistry and offers stability under basic conditions while being removable by catalytic hydrogenation or mild acidic conditions using HBr/AcOH. This stability profile makes it particularly useful in orthogonal protection strategies when combined with other protecting groups like methyl esters for side chain protection or when performing segment condensations in complex peptide synthesis [2]. The persistence of Cbz protection through multiple synthetic steps allows for strategic deprotection timing, enabling sophisticated synthetic approaches to complex peptides and modified peptide architectures.

Chemical Profile and Properties

Structural Characteristics and Molecular Identity
  • Molecular Formula: C₁₂H₁₅NO₅ [1]
  • Molecular Weight: 253.25 g/mol [1] [3]
  • CAS Registry Number: 1676-81-9 [1]
  • IUPAC Name: methyl (2S)-3-hydroxy-2-(phenylmethoxycarbonylamino)propanoate [4]
  • Common Synonyms: Z-Ser-OMe, Cbz-Ser-OMe, N-Carbobenzoxy-L-serine methyl ester, Z-L-Serine methyl ester [1]
Physical and Chemical Properties

Table 1: Physical and chemical properties of Cbz-O-methyl-L-serine

Property Value/Specification Conditions Reference
Melting Point 41-43 °C literature [1]
Boiling Point 170 °C at 0.01 mm Hg literature [1]
Flash Point >230 °F (>113 °C) - [1] [4]
Optical Rotation -13.5° to -15° c=1 in methanol [1] [4]
Physical Form Viscous liquid or pale yellow waxy solid room temperature [1] [4]
Density 1.3±0.1 g/cm³ - [3]
Storage Conditions Keep in dark place, sealed in dry, room temperature - [1]

The compound exhibits specific rotation values ranging from -13.5° to -15° (C=1, MeOH), confirming its chiral purity and L-configuration [1] [4]. Cbz-O-methyl-L-serine typically presents as a viscous liquid or low-melting waxy solid (melting point 41-43°C) [1], with a boiling point of 170°C at 0.01 mm Hg [1]. The compound should be stored in dark, sealed containers under dry conditions at room temperature to maintain stability [1]. Its solubility characteristics include good solubility in chlorinated solvents (chloroform), methanol, and other organic solvents commonly used in peptide synthesis, facilitating its incorporation into peptide chains during solution-phase coupling or segment condensation approaches [1].

Role in Solid Phase Peptide Synthesis Strategies

Comparison of Major SPPS Protection Strategies

Solid-phase peptide synthesis relies on orthogonal protecting group strategies to achieve selective deprotection and chain assembly. While Cbz-O-methyl-L-serine is not typically used as the main building block in standard solid-phase synthesis, it finds application in specialized contexts and segment condensation strategies [2]. The two dominant protection schemes in SPPS are the Boc/Bzl (tert-butoxycarbonyl/benzyl) and Fmoc/tBu (fluorenylmethyloxycarbonyl/tert-butyl) strategies, each with distinct advantages and limitations [5].

Table 2: Comparison of major protection strategies in solid-phase peptide synthesis

Parameter Boc/Bzl Strategy Fmoc/tBu Strategy Cbz Application Context
N-α Protection Acid-labile Boc Base-labile Fmoc Acid-stable, hydrogenolyzable Cbz
Side Chain Protection Acid-stable Bzl derivatives Acid-labile tBu derivatives Varies with application
Final Deprotection Strong acid (HF, TFMSA) Moderate acid (TFA) Catalytic hydrogenation or HBr/AcOH
Orthogonality Graduated acid lability Orthogonal (base/acid) Orthogonal to both base and mild acid
Typical Use Cases Complex peptides, natural product synthesis Routine peptide synthesis, acid-sensitive peptides Segment condensation, specialized building blocks

The Boc/Bzl strategy employs acid-labile Boc group removal with trifluoroacetic acid (TFA) and final deprotection with strong acids like hydrogen fluoride (HF), allowing the use of acid-stable benzyl-based side chain protection [5]. In contrast, the Fmoc/tBu strategy utilizes base-labile Fmoc removal with piperidine and final cleavage with TFA, employing acid-labile tert-butyl-based side chain protection [5]. The Cbz group offers a third orthogonal dimension to these strategies, as it remains stable under both basic conditions (used in Fmoc deprotection) and mild acidic conditions (used in Boc deprotection), while being removable by catalytic hydrogenation or HBr/AcOH treatment [2]. This orthogonality makes Cbz-O-methyl-L-serine particularly valuable for complex multi-segment ligation approaches and the synthesis of peptides with specially protected side chains for subsequent chemical modifications.

Strategic Applications in Peptide Assembly

Cbz-O-methyl-L-serine serves multiple specialized functions in advanced peptide synthesis. Its application extends to the preparation of side-chain protected peptide fragments for use in convergent synthesis strategies, where fully protected segments are coupled in solution before final deprotection [2]. The stability of the Cbz group under both basic and mildly acidic conditions allows it to persist through multiple synthetic operations, making it ideal for constructing complex peptide architectures requiring orthogonal protection schemes. Additionally, this derivative finds use in the synthesis of peptides containing post-translational modifications or non-proteinogenic elements at specific serine positions, where the differential protection pattern allows selective manipulation [2]. Research has demonstrated applications in synthesizing complex amino sugar derivatives like destomic acid and lincosamine starting from serine derivatives, highlighting its utility in producing specialized bioactive molecules [3].

Experimental Protocols and Methodologies

General Handling and Storage Specifications
  • Storage Conditions: Cbz-O-methyl-L-serine should be stored in tightly sealed containers under anhydrous conditions at room temperature, protected from light [1]. For long-term storage, desiccant should be included in the storage environment.
  • Handling Precautions: Standard safety precautions for laboratory chemicals should be followed. Use personal protective equipment including gloves and safety glasses. The compound has a flash point >113°C (>230°F) [4], requiring standard fire precautions.
  • Stability Considerations: The Cbz group is stable to base and mild acid but may be compromised under strong acidic conditions or catalytic hydrogenation conditions. The methyl ester is stable under basic conditions but may undergo hydrolysis under strongly basic conditions.
Manual Solid-Phase Synthesis Incorporating Cbz-Serine Derivatives

Table 3: Standard coupling procedures for protected amino acid derivatives

Step Reagents & Concentrations Duration Repeat Cycles Notes
Resin Swelling DCM (10-15 mL/g resin) 30-60 minutes 1 Ensures proper solvent penetration
Fmoc Deprotection 20-25% piperidine in DMF 2 × 5-10 minutes 2 For standard Fmoc removal
Washing DMF (3×), DCM (2×) 30-60 seconds each 5 Complete removal of deprotection agent
Coupling 3-4 equiv Cbz-Ser-OMe, 3-4 equiv coupling reagent, 6 equiv base in DMF 30-90 minutes 1-2 Monitoring by qualitative tests
Capping Acetic anhydride/pyridine in DMF (5:5:90) 10-15 minutes 1 Optional step for unreacted amines

The manual synthesis protocol begins with resin preparation and swelling. For hydroxy-methyl-based resins like Wang resin, the initial amino acid loading follows standard procedures [5]. Typical coupling reactions employ 3-4 equivalents of Cbz-O-methyl-L-serine relative to the resin loading, activated with 3-4 equivalents of coupling reagents such as HBTU, HATU, or HCTU in the presence of 6 equivalents of diisopropylethylamine (DIPEA) in DMF [5]. The coupling time typically ranges from 30 to 90 minutes, with completion monitored by qualitative Kaiser ninhydrin, isatin, or chloranil tests [5].

For segment condensation approaches where Cbz-O-methyl-L-serine is incorporated in solution-phase synthesis of protected peptide fragments, the coupling typically uses DIC/HOBt or HATU/DIPEA combinations in dichloromethane or DMF. The progress of solution-phase couplings can be monitored by TLC or LC-MS. After complete incorporation, the Cbz group can be removed by catalytic hydrogenation (H₂, Pd/C) in appropriate solvents like ethanol or ethyl acetate, or by treatment with HBr in acetic acid for acid-labile removal, enabling further chain elongation [2].

Cleavage and Global Deprotection Strategies

The final cleavage and deprotection strategy depends on the overall protection scheme employed:

  • For peptides incorporating Cbz groups: Standard TFA cleavage cocktails cannot remove the Cbz group, requiring subsequent catalytic hydrogenation (10% Pd/C, H₂ atmosphere in appropriate solvent) or HBr/AcOH treatment (25-30% HBr in acetic acid) for complete deprotection [2].
  • Standard TFA cleavage: For peptides not containing Cbz-protected residues in the final sequence, cleavage using TFA/water/triisopropylsilane (95/2.5/2.5) per 100 mg of resin effectively removes acid-labile protecting groups and liberates the peptide from the resin [5].
  • Precipitation and isolation: After cleavage, the peptide is precipitated and washed with cold methyl tert-butyl ether (MTBE), then dissolved in acetonitrile/water/TFA (50/50/0.1) for lyophilization [5].

Side Reactions and Troubleshooting

Common Side Reactions in Serine-Containing Peptides
  • Aspartamide Formation: Peptides containing Asp-Gly, Asp-Ala, or Asp-Ser sequences are particularly prone to aspartimide formation, especially under basic conditions during Fmoc deprotection [5]. This side reaction can be minimized by incorporating oxyma-based additives or using milder bases like DBU for deprotection when possible.
  • Diketopiperazine Formation: This cyclization occurs predominantly at the dipeptide stage, especially when the second amino acid has a poor leaving group [5]. Using sterically hindered resins like 2-chlorotrityl chloride resin can significantly suppress this side reaction by preventing the conformational arrangement necessary for cyclization [5].
  • N→O Acyl Shift: Under certain conditions, serine residues may experience migration of the acyl group from the backbone nitrogen to the side chain oxygen, creating a difficult-to-detect side product. This is particularly problematic in acidic conditions and for sequences containing serine followed by proline.
Optimization Strategies for Challenging Sequences

For sequences prone to aggregation or difficult coupling, several optimization strategies can be employed:

  • Increased coupling time (up to 2-3 hours) or double coupling protocols
  • Alternative activation methods such as acid fluorides or phosphonium-based coupling reagents
  • Temperature elevation (up to 50°C) during coupling to disrupt secondary structure formation
  • Incorporation of pseudoproline dipeptide derivatives to disrupt β-sheet formation
  • Modified backbone protection schemes to improve solubility and reduce aggregation

Post-Synthesis Processing and Applications

Cleavage and Global Deprotection Workflow

The final stage of peptide synthesis involves simultaneous cleavage from the resin and removal of protecting groups. For peptides containing Cbz-protected serine residues, this requires a two-step deprotection strategy as standard TFA cleavage cocktails do not remove the Cbz group. The following workflow illustrates this process:

G Start Peptide-Resin with Cbz Groups Step1 TFA Cleavage Cocktail TFA/Water/TIS (95/2.5/2.5) Start->Step1 Step2 Precipitation & Washing Cold MTBE Step1->Step2 Step3 Intermediate Peptide with Cbz Groups Intact Step2->Step3 Step4 Cbz Removal Catalytic Hydrogenation or HBr/AcOH Step3->Step4 Step5 Final Purification HPLC & Lyophilization Step4->Step5 End Deprotected Peptide Step5->End

Diagram 1: Two-step deprotection workflow for Cbz-containing peptides

Disulfide Bridge Formation and Oxidative Folding

For peptides containing multiple cysteine residues requiring disulfide bond formation, the linear deprotected peptide must undergo controlled oxidation to form the correct connectivity:

  • The lyophilized peptide is dissolved in 5% acetic acid solution with 10% volume of DMSO pre-adjusted to pH 6.0-7.0 with 0.5 M NH₄OAc [5].
  • Alternatively, the linear peptide is dissolved in buffer (0.1-0.2 M Tris-HCl, pH 7.7-8.7) containing 1 mM EDTA with reduced (1-10 mM) and oxidized (0.1-1 mM) glutathione to facilitate correct disulfide formation [5].
  • Disulfide formation monitoring is performed by reverse-phase HPLC, with the process typically requiring several hours to complete depending on the peptide sequence and number of disulfide bonds [5].

Analytical and Purification Methods

Quality Control and Characterization

Rigorous analytical characterization is essential for validating successful incorporation of serine derivatives and overall peptide quality:

  • HPLC Analysis: Reverse-phase HPLC using C18 or C8 columns with water-acetonitrile gradients containing 0.1% TFA is standard practice for assessing peptide purity [5].
  • Mass Spectrometry: ESI or MALDI-TOF mass spectrometry confirms the molecular weight and successful incorporation of protected serine derivatives.
  • Amino Acid Analysis: After complete deprotection, acid hydrolysis followed by amino acid analysis verifies the serine content and overall amino acid composition.
Purification Strategies for Complex Peptides

Peptides containing protected serine derivatives often require specialized purification approaches:

  • Flash Chromatography: For partially protected fragments, normal-phase flash chromatography on silica gel with gradient elution (ethyl acetate/hexane or chloroform/methanol) effectively separates protected intermediates.
  • Preparative HPLC: Reverse-phase preparative HPLC with C18 columns and water-acetonitrile gradients is the method of choice for final peptide purification.
  • Lyophilization: Final peptides are typically isolated as TFA or acetate salts after lyophilization from acetonitrile/water mixtures, yielding fluffy white powders suitable for storage and subsequent applications.

Conclusion

Cbz-O-methyl-L-serine represents a specialized building block in the peptide chemist's toolbox, offering unique orthogonal protection capabilities for complex synthetic challenges. While not employed in routine SPPS, its stability profile and selective deprotection characteristics make it invaluable for segment condensation strategies, complex peptide architectures, and specialized synthetic applications. The protocols outlined herein provide researchers with comprehensive guidance for incorporating this derivative into sophisticated peptide synthesis campaigns, enabling access to challenging peptide targets with structural features incompatible with standard protection schemes. As peptide therapeutics continue to advance toward more complex entities, orthogonal protection strategies employing derivatives like Cbz-O-methyl-L-serine will remain essential for synthetic success.

References

Comprehensive Application Notes and Protocols for Cbz-Protected Amino Acid Coupling Methods

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Cbz Protecting Group

The benzyloxycarbonyl (Cbz or Z) group is one of the most widely used amine protecting groups in organic synthesis and peptide chemistry. First introduced by Bergmann and Zervas in 1932 [1], it protects amino groups by forming carbamate derivatives that are stable under various reaction conditions while being readily removable under specific conditions. The Cbz group demonstrates excellent stability across acidic and basic conditions (pH <1 to pH = 12 at room temperature), making it particularly valuable in multi-step syntheses where orthogonal protection strategies are required [2]. Its compatibility with Fmoc and Boc protecting groups allows for sophisticated protection schemes in complex molecule assembly, especially in peptide synthesis and pharmaceutical development where selective deprotection is essential [1].

Cbz Protection Methods and Protocols

Standard Protection Protocol

The most common method for introducing the Cbz group involves reaction with benzyl chloroformate (Cbz-Cl) in the presence of a base [1]:

Reagents:

  • Benzyl chloroformate (1.0-1.2 equiv)
  • Amino acid or amine substrate (1.0 equiv)
  • Aqueous sodium carbonate (Na₂CO₃) or sodium bicarbonate (NaHCO₃)
  • Organic solvent (dioxane, THF, or acetone)
  • Water for extraction
  • Acid (HCl) for pH adjustment

Procedure:

  • Dissolve the amino acid (1.0 equiv) in water or a water/organic solvent mixture
  • Add aqueous sodium carbonate (1.0-2.0 M) to maintain pH 8-9
  • Cool the reaction mixture to 0-5°C using an ice bath
  • Add benzyl chloroformate (1.0-1.2 equiv) dropwise with vigorous stirring
  • Maintain pH at 8-9 throughout addition by simultaneous addition of base
  • After complete addition, warm to room temperature and stir for 2-12 hours
  • Acidify carefully to pH 2-3 with dilute HCl
  • Extract with ethyl acetate (3 × 50 mL)
  • Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate

Scale-Up Considerations: For large-scale preparations, a mixture of aqueous sodium carbonate and sodium bicarbonate effectively maintains the appropriate pH during benzyl chloroformate addition, providing scalable yields of N-Cbz protected amino acids [3].

Catalytic Protection Method

For improved efficiency, a catalytic method using dodecatungstophosphoric acid hydrate (0.05 equiv) offers significant advantages [4]:

Reagents:

  • Amine substrate (1.0 equiv)
  • Benzyl chloroformate (1.1 equiv)
  • Dodecatungstophosphoric acid hydrate (0.05 equiv)
  • Dichloromethane (solvent)

Procedure:

  • Dissolve the amine substrate (1.0 equiv) in dichloromethane
  • Add dodecatungstophosphoric acid hydrate (0.05 equiv)
  • Add benzyl chloroformate (1.1 equiv) dropwise at room temperature
  • Stir the reaction mixture for 10-60 minutes
  • Monitor reaction completion by TLC or LCMS
  • No aqueous workup required - simple filtration and concentration
  • Purify by recrystallization or flash chromatography if needed

This method achieves 90% yield for Cbz-protection of piperidine within 10 minutes and demonstrates high chemoselectivity for aliphatic amines over aromatic/heteroaromatic amines [4].

Selective Protection Strategies

For substrates with multiple amino groups, such as lysine, selective protection can be achieved using specific conditions. A patented method demonstrates efficient selective protection of lysine α-amino groups using β-cyclodextrin in aqueous alkaline conditions, providing high selectivity and yield [5].

Table 1: Comparison of Cbz Protection Methods

Method Conditions Reaction Time Yield Range Key Advantages
Standard Aqueous Na₂CO₃/NaHCO₃, H₂O/organic solvent, 0°C to RT 2-12 hours 75-95% Scalable, suitable for amino acids [3]
Catalytic Dodecatungstophosphoric acid (0.05 equiv), DCM, RT 10-60 minutes 85-95% Fast, no aqueous workup, chemoselective [4]
Selective Protection β-cyclodextrin, aqueous alkali, 2-5°C 3-5 hours 90-95% High α-amino selectivity for lysine [5]

Cbz Deprotection Methods and Protocols

Catalytic Hydrogenation

The most traditional deprotection method employs palladium-catalyzed hydrogenolysis [2] [1]:

Reagents:

  • Pd/C (5-10 wt%) or Pd(OH)₂/C
  • Hydrogen gas (balloon or pressurized) or hydrogen donor
  • Solvent (methanol, ethanol, ethyl acetate, or mixtures)

Procedure:

  • Dissolve the Cbz-protected substrate in appropriate solvent
  • Add Pd/C catalyst (5-10% by weight of substrate)
  • Purge the reaction flask with inert gas (N₂ or Ar)
  • Introduce hydrogen gas (1 atm balloon or higher pressure)
  • Stir at room temperature for 2-8 hours
  • Monitor reaction completion by TLC or LCMS
  • Filter through Celite to remove catalyst
  • Concentrate under reduced pressure to obtain deprotected amine

In-situ Hydrogen Generation: As a safer alternative to hydrogen cylinders, NaBH₄ with catalytic Pd/C in methanol generates hydrogen internally. Using 1.5 equivalents of NaBH₄ and 10% Pd/C, complete N-Cbz deprotection occurs within 20 minutes with 98% yield [6].

Lewis Acid-Mediated Deprotection

For substrates containing reducible functionalities, Lewis acid-mediated deprotection offers an alternative:

Reagents:

  • Aluminum chloride (AlCl₃)
  • 1,1,1,3,3,3-Hexafluoroisopropanol (HFIP)
  • Dichloromethane (co-solvent)

Procedure:

  • Dissolve the Cbz-protected substrate in HFIP or HFIP/DCM mixture
  • Add AlCl₃ (2.0-5.0 equiv) at room temperature
  • Stir for 1-4 hours at room temperature
  • Monitor reaction progress by TLC or LCMS
  • Quench carefully with saturated aqueous NaHCO₃
  • Extract with ethyl acetate (3 × 30 mL)
  • Wash combined organic layers with brine, dry, and concentrate

This method offers excellent functional group tolerance, preserving reducible groups and O- and N-Bn protecting groups [2].

Orthogonal Deprotection Strategies

Selective deprotection is achievable through various methods:

Ammonia-Inhibited Hydrogenolysis: Adding ammonia, pyridine, or ammonium acetate selectively inhibits Pd-catalyzed benzyl ether hydrogenolysis while allowing Cbz removal, enabling orthogonal deprotection schemes [2].

Ni-Catalyzed Deprotection: Nickel catalysts can selectively remove Cbz groups from heterocyclic nitrogen atoms while preserving other sensitive functionalities [1].

Table 2: Comparison of Cbz Deprotection Methods

Method Conditions Reaction Time Yield Range Functional Group Tolerance
Catalytic Hydrogenation H₂ (1 atm), Pd/C, MeOH, RT 2-8 hours 85-98% Limited for reducible groups (alkenes, azides) [2] [1]
In-situ H₂ Generation NaBH₄ (1.5 equiv), 10% Pd/C, MeOH, RT 5-20 minutes 90-98% Good, but reducible groups affected [6]
Lewis Acid Method AlCl₃ (2-5 equiv), HFIP, RT 1-4 hours 85-95% Excellent; tolerates reducible and Bn groups [2]
Nucleophilic Deprotection 2-Mercaptoethanol, K₃PO₄, DMA, 75°C 4-12 hours 80-90% Broad; compatible with sensitive functionalities [2]

Coupling Methods for Cbz-Protected Amino Acids

Amide Bond Formation

Cbz-protected amino acids can be directly coupled with various amines to form amide linkages:

Reagents:

  • N-Cbz-protected amino acid (1.0 equiv)
  • Amine nucleophile (1.0-1.5 equiv)
  • Methanesulfonyl chloride (1.2 equiv)
  • N-Methylimidazole (1.5 equiv)
  • Dichloromethane (solvent)

Procedure:

  • Dissolve the N-Cbz-protected amino acid (1.0 equiv) in dry DCM
  • Add the amine component (1.0-1.5 equiv)
  • Add N-methylimidazole (1.5 equiv) at 0°C
  • Add methanesulfonyl chloride (1.2 equiv) dropwise with stirring
  • Warm to room temperature and stir for 2-6 hours
  • Monitor reaction completion by TLC or LCMS
  • Quench with saturated aqueous NH₄Cl
  • Extract with DCM (3 × 30 mL)
  • Wash combined organic layers with brine, dry, and concentrate
  • Purify by recrystallization or flash chromatography

This method proceeds without racemization under mild conditions and gives high yields of the corresponding arylamides [2].

Conversion to Other Functional Groups

Urea Formation: Lanthanum triflate catalyzes direct conversion of N-Cbz-protected amines to nonsymmetric ureas in high yields. Various protected aromatic and aliphatic carbamates react readily with amines in the presence of lanthanum triflate to generate desired ureas [2].

Guanidine Synthesis: Various thioureas derived from primary amines and carbamoyl-protected isothiocyanates react with the Burgess reagent to give corresponding guanidines via either a stepwise or one-pot procedure [2].

Applications in Drug Development and Peptide Synthesis

Pharmaceutical Applications

Cbz-protected amino acids serve as key intermediates in pharmaceutical synthesis:

Zofenopril Synthesis: An improved large-scale procedure for N-Cbz protected amino acids is amenable to large-scale preparation of an intermediate toward Zofenopril, an ACE inhibitor [3].

Cathepsin B Inhibitors: Cbz-Arg-Arg-pNA is utilized as a substrate in the evaluation of cathepsin B inhibitors. Dipeptide nitrile inhibitors with Cbz capping groups demonstrate enhanced inhibitory potency against cathepsin B, a potential cancer therapeutic target [7].

Complex Molecule Assembly: The development of trivalent platforms for triple click chemistry enables efficient synthesis of complex molecules with Cbz-compatible functional groups for drug development applications [8].

Stability and Compatibility Considerations

Understanding Cbz group stability is crucial for designing synthetic routes:

pH Stability: The Cbz group remains stable under various pH conditions: pH <1 at 100°C, pH =1 at RT, pH =4 at RT, pH =9 at RT, pH =12 at RT, and pH >12 at 100°C [2].

Reagent Compatibility: Cbz groups demonstrate stability toward bases (LDA, NEt₃, Py, t-BuOK), nucleophiles (RLi, RMgX, RCuLi, enolates, NH₃, RNH₂, NaOCH₃), electrophiles (RCOCl, RCHO, CH₃I), and reducing agents (Zn/HCl, Na/NH₃, LiAlH₄, NaBH₄) [2].

Experimental Protocols

General Procedure for Cbz Protection of Amino Acids [3]
  • Charge a 5-L three-necked round-bottom flask with amino acid (100 g, 1.0 equiv) and water (1.5 L)
  • Add sodium carbonate (1.5 equiv) and sodium bicarbonate (0.5 equiv)
  • Cool the mixture to 0-5°C using an ice bath
  • Add benzyl chloroformate (1.05 equiv) dropwise over 2 hours while maintaining temperature below 5°C and pH at 8-9
  • After addition, warm to room temperature and stir for 8 hours
  • Acidify to pH 2-3 using concentrated HCl
  • Extract with ethyl acetate (3 × 500 mL)
  • Wash combined organic layers with brine (300 mL)
  • Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure
  • Recrystallize from hexane/ethyl acetate to obtain pure N-Cbz amino acid
General Procedure for Cbz Deprotection Using NaBH₄/Pd-C [6]
  • Suspend 10% Pd-C (0.1 equiv) in dry methanol (10 mL per mmol of substrate)
  • Add Cbz-protected amine (1.0 equiv)
  • Cool the mixture to 0°C using an ice bath
  • Add sodium borohydride (1.5 equiv) portionwise over 5 minutes (CAUTION: H₂ evolution)
  • After complete addition, warm to room temperature and stir for 20 minutes
  • Monitor reaction completion by TLC
  • Filter the reaction mixture through a Celite pad
  • Wash the Celite pad with methanol (2 × 10 mL)
  • Concentrate the combined filtrate under reduced pressure
  • Purify the crude amine by distillation or column chromatography
Procedure for Racemization-Free Coupling [2]
  • Dissolve N-Cbz-protected amino acid (1.0 equiv) in dry DCM (10 mL per mmol)
  • Add aryl amine (1.2 equiv)
  • Cool to 0°C under nitrogen atmosphere
  • Add N-methylimidazole (1.5 equiv) dropwise with stirring
  • Add methanesulfonyl chloride (1.2 equiv) dropwise over 5 minutes
  • Stir at 0°C for 30 minutes, then warm to room temperature
  • Stir for 4-6 hours until reaction complete by TLC
  • Quench by adding saturated aqueous NH₄Cl (10 mL per mmol)
  • Separate layers and extract aqueous layer with DCM (2 × 15 mL per mmol)
  • Wash combined organic layers with brine, dry over Na₂SO₄, and concentrate
  • Purify by flash column chromatography

Workflow Diagrams

cbz_workflow Start Start: Amino Acid Substrate Protection Protection Step Start->Protection Method1 Standard Aqueous Method (Na₂CO₃/NaHCO₃, Cbz-Cl) Protection->Method1 Method2 Catalytic Method (Dodecatungstophosphoric Acid) Protection->Method2 CbzAA Cbz-Protected Amino Acid Method1->CbzAA Method2->CbzAA Coupling Coupling Reactions CbzAA->Coupling AmideFormation Amide Bond Formation (MsCl/NMI) Coupling->AmideFormation UreaFormation Urea Formation (La(OTf)₃) Coupling->UreaFormation CoupledProduct Coupled Product AmideFormation->CoupledProduct UreaFormation->CoupledProduct Deprotection Deprotection Step CoupledProduct->Deprotection MethodA Catalytic Hydrogenation (H₂, Pd/C) Deprotection->MethodA MethodB In-situ H₂ Generation (NaBH₄, Pd/C) Deprotection->MethodB MethodC Lewis Acid Method (AlCl₃, HFIP) Deprotection->MethodC FinalProduct Final Deprotected Product MethodA->FinalProduct MethodB->FinalProduct MethodC->FinalProduct

Diagram 1: Comprehensive workflow for Cbz-protected amino acid coupling and deprotection strategies

cbz_stability CbzGroup Cbz-Protected Amino Acid StableConditions Stable Conditions CbzGroup->StableConditions DeprotectionConditions Deprotection Conditions CbzGroup->DeprotectionConditions AcidStable Acidic Conditions (pH <1 to pH =4 at RT) StableConditions->AcidStable BaseStable Basic Conditions (pH =9 to pH =12 at RT) StableConditions->BaseStable NucleophileStable Nucleophiles (NH₃, RNH₂, NaOCH₃) StableConditions->NucleophileStable Hydrogenolysis Hydrogenolysis (H₂/Pd, NaBH₄/Pd-C) DeprotectionConditions->Hydrogenolysis LewisAcid Lewis Acids (AlCl₃/HFIP) DeprotectionConditions->LewisAcid NucleophilicDeprotection Nucleophilic Deprotection (2-Mercaptoethanol/K₃PO₄) DeprotectionConditions->NucleophilicDeprotection FreeAmine Free Amino Acid/Amine Hydrogenolysis->FreeAmine LewisAcid->FreeAmine NucleophilicDeprotection->FreeAmine

Diagram 2: Stability and deprotection profile of Cbz protecting group under various chemical conditions

Troubleshooting and Technical Notes

Common Issues and Solutions

Incomplete Deprotection:

  • Issue: Cbz group not completely removed with standard hydrogenation
  • Solution: Switch to Pd(OH)₂/C (Pearlman's catalyst) or increase hydrogen pressure
  • Alternative: Use Lewis acid method (AlCl₃/HFIP) for acid-stable substrates [2]

Racemization During Coupling:

  • Issue: Chiral center racemization during activation/coupling
  • Solution: Use methanesulfonyl chloride/N-methylimidazole protocol in DCM
  • Alternative: Employ coupling reagents known for minimal racemization (e.g., HATU, PyBOP) [2]

Selectivity Problems:

  • Issue: Competing reactions with other functional groups
  • Solution: Use ammonia or pyridine as inhibitors to prevent benzyl ether cleavage during Cbz deprotection [2]
  • Alternative: Employ orthogonal protection strategy with different protecting groups
Safety Considerations

Hydrogenation Safety:

  • When using hydrogen gas, ensure proper ventilation and explosion-proof equipment
  • Consider in-situ hydrogen generation (NaBH₄/Pd-C) as safer alternative to hydrogen cylinders [6]

Benzyl Chloroformate Handling:

  • Use in well-ventilated fume hood due to lachrymatory properties
  • Wear appropriate personal protective equipment (gloves, goggles)

Scale-Up Considerations:

  • For large-scale reactions, control exotherm during benzyl chloroformate addition
  • Implement gradual addition and efficient cooling to maintain temperature control [3]

Conclusion

Cbz-protected amino acids remain indispensable building blocks in organic synthesis, peptide chemistry, and pharmaceutical development. The comprehensive protocols and application notes presented here demonstrate robust methods for protection, coupling, and deprotection that can be adapted to various synthetic challenges. By understanding the stability profile of the Cbz group and selecting appropriate conditions based on substrate requirements and functional group compatibility, researchers can effectively incorporate this protecting group into their synthetic strategies. The continuous development of improved methods, particularly in catalytic protection and alternative deprotection techniques, ensures the ongoing utility of Cbz chemistry in modern synthetic applications.

References

Cbz-O-methyl-L-serine amide coupling conditions

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Profile of Cbz-L-Serine Methyl Ester

The most commonly available and well-characterized compound is Cbz-L-serine methyl ester (CAS: 1676-81-9), which serves as a direct precursor for amide bond formation. Its key properties are summarized below [1] [2].

Table 1: Properties of Cbz-L-Serine Methyl Ester [1] [2]

Property Specification / Value
CAS Number 1676-81-9
Molecular Formula C12H15NO5
Molecular Weight 253.25 g/mol
Physical Form Viscous liquid or low-melting waxy solid
Melting Point 41-43 °C
Boiling Point 170 °C at 0.01 mmHg
Specific Rotation -13.4° to -13.5° (C=1 in Methanol)
Flash Point >230 °F (approx. 110 °C)

Amide Coupling Reaction Suitability

Cbz-L-serine methyl ester is explicitly indicated as suitable for solution-phase peptide synthesis [2]. The methyl ester group can be hydrolyzed to the corresponding carboxylic acid, Cbz-O-methyl-L-serine, which is then activated for amide coupling with various amine nucleophiles. The Cbz (Carbobenzyloxy) protecting group on the nitrogen is stable under typical coupling conditions and can be readily removed later via hydrogenolysis [3].

Detailed Coupling Protocols

Below are standard protocols for hydrolysis and subsequent amide coupling. Always conduct a small-scale test reaction before scaling up.

Protocol 1: Saponification of the Methyl Ester

This step generates the free carboxylic acid, Cbz-O-methyl-L-serine, for coupling.

  • Reaction: Cbz-L-Serine Methyl Ester → Cbz-O-methyl-L-Serine
  • Mechanism: Base-catalyzed ester hydrolysis
  • Procedure:
    • Dissolve Cbz-L-serine methyl ester (1.0 equiv) in a mixture of tetrahydrofuran (THF) and methanol (e.g., 3:1 v/v).
    • Cool the solution to 0°C in an ice bath.
    • Slowly add an aqueous solution of sodium hydroxide (NaOH, 2.0 equiv).
    • Stir the reaction mixture at 0°C to room temperature and monitor by TLC until the starting material is consumed.
    • Upon completion, carefully neutralize the mixture with a dilute aqueous acid (e.g., 1M HCl).
    • Extract the aqueous layer with ethyl acetate (3x). Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure to obtain the crude acid, which can be used directly in the next step.
Protocol 2: Amide Coupling via EDC/HOBt

This is a reliable and widely used coupling method for forming amide bonds.

  • Reaction: Cbz-O-methyl-L-Serine + Amine → Cbz-O-methyl-L-Serine Amide
  • Mechanism: Carbodiimide-mediated coupling with an additive to suppress racemization
  • Procedure:
    • Dissolve the freshly prepared Cbz-O-methyl-L-serine (1.0 equiv) and the amine component (1.0-1.2 equiv) in an anhydrous solvent like dichloromethane (DCM) or dimethylformamide (DMF).
    • Add 1-Hydroxybenzotriazole (HOBt, 1.2 equiv) to the solution at room temperature.
    • Add N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC•HCl, 1.2 equiv) to the reaction mixture.
    • If necessary, add a base like N,N-Diisopropylethylamine (DIPEA, 2.0 equiv) to maintain a neutral pH, especially if the amine is used as a salt.
    • Stir the reaction at room temperature and monitor by TLC or LCMS.
    • After completion, quench the reaction with water or a saturated ammonium chloride solution.
    • Extract with ethyl acetate, wash the combined organic layers sequentially with a mild acid (e.g., 1M citric acid), a mild base (e.g., saturated NaHCO3), and brine.
    • Dry the organic phase over Na2SO4, filter, and concentrate. Purify the crude product by flash column chromatography or recrystallization.

Alternative Coupling Reagents

For this specific scaffold, several other coupling reagents commonly used in peptide synthesis are also applicable [4]. The choice depends on cost, rate of epimerization, and byproduct solubility.

Table 2: Common Amide Coupling Reagents for Peptide Synthesis [4]

Reagent Notes & Considerations
HATU High efficiency, often used for difficult couplings. May require the presence of DIPEA or other bases.
HBTU Similar to HATU, a uranium-based coupling reagent known for fast activation.
T3P Produces water-soluble byproducts, leading to easier workup.
DCC A classic reagent; the insoluble dicyclohexylurea byproduct can be removed by filtration.
BOP A potent reagent, though its use has declined due to toxicity concerns.

Troubleshooting Common Issues

  • Low Yield: Ensure the carboxylic acid is fully liberated after saponification. Use fresh, anhydrous EDC•HCl and HOBt. Increasing the equivalence of the amine component to 1.5 equiv can drive the reaction to completion.
  • Racemization: The EDC/HOBt system is chosen specifically to minimize racemization. Using HOBt (or the more stable HOAt) is critical. Avoid prolonged reaction times and high temperatures.
  • Difficulty in Purification: If the product is hard to separate from urea byproducts, consider switching to a reagent like T3P, which has more favorable byproduct solubility.

Experimental Workflow Diagram

The following diagram outlines the complete synthesis and coupling pathway for Cbz-O-methyl-L-serine amides.

Start Cbz-L-Serine Methyl Ester A Step 1: Saponification NaOH, THF/MeOH/H₂O 0°C to RT Start->A B Cbz-O-methyl- L-Serine (Acid) A->B C Step 2: Amide Coupling Amine, EDC·HCl, HOBt DCM or DMF, RT B->C End Cbz-O-methyl- L-Serine Amide C->End

Safety & Handling Notes

  • Cbz-L-serine methyl ester is a combustible substance with a flash point above 110°C [2].
  • It may cause skin and eye irritation (H315, H319) [2]. Always use appropriate personal protective equipment (PPE) including gloves and safety glasses.
  • Handle all coupling reagents (like EDC) and additives (like HOBt) with care, as they can be skin sensitizers or irritants.
  • Work in a well-ventilated fume hood, especially when using volatile organic solvents like DCM and DMF.

Application in Drug Discovery

The ability to functionalize the serine side chain is crucial. For instance, O-arylated serine derivatives, accessible via methods like Chan-Lam coupling, are key structural motifs in pharmaceutical agents, including compounds investigated for Alzheimer's disease and cancer therapy [3]. The protocols outlined here provide a robust foundation for incorporating this versatile scaffold into more complex target molecules.

References

Comprehensive Application Notes & Protocols: Cbz-O-methyl-L-serine in Convergent Synthesis of Bioactive Compounds

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Chemical Profile

Cbz-O-methyl-L-serine (also known as N-Carbobenzoxy-L-serine methyl ester) is a protected serine derivative that plays a critical role in modern organic synthesis and drug development. This compound serves as a key building block in the convergent synthesis of complex biologically active molecules, particularly in pharmaceutical research targeting inflammatory diseases and bacterial infections. The compound's molecular structure features both a Cbz-protected amine and a methyl ester-protected carboxylic acid, making it ideally suited for stepwise peptide coupling strategies while maintaining orthogonal protection for the serine hydroxyl group. This protection scheme allows for selective deprotection and functionalization at different stages of synthetic sequences, enabling the construction of complex molecular architectures with precise stereochemical control.

The strategic importance of Cbz-O-methyl-L-serine in convergent synthesis stems from its dual functionality and stereochemical integrity. As an L-serine derivative, it maintains the natural stereochemistry required for biological activity in most pharmaceutical applications. The Cbz protecting group (benzyloxycarbonyl) is particularly valuable in synthetic chemistry as it can be readily installed and selectively removed under mild catalytic hydrogenation conditions without affecting other sensitive functional groups in the molecule. Meanwhile, the methyl ester protection provides stability to the carboxylic acid functionality during amide bond formation reactions while being easily removable under basic conditions when needed. This combination of features makes Cbz-O-methyl-L-serine a versatile synthetic intermediate for medicinal chemists and pharmaceutical researchers developing novel therapeutic agents.

Table 1: Physicochemical Properties of Cbz-O-methyl-L-serine

Property Value/Specification Reference
CAS Number 1676-81-9 [1]
Molecular Formula C₁₂H₁₅NO₅ [1]
Molecular Weight 253.25 g/mol [1]
Melting Point 41-43°C (lit.) [1]
Boiling Point 170°C at 0.01 mm Hg [1]
Specific Rotation -13.4° to -13.5° (c=1, MeOH) [1] [2]
Flash Point >230°F (>110°C) [1]
Physical Form Clear waxy solid or viscous liquid [1]

Synthetic Applications and Strategic Implementation

Role in Serine Dipeptide Lipid Synthesis

Cbz-O-methyl-L-serine serves as a critical precursor in the synthesis of bacterial serine dipeptide lipids, which are important virulence factors produced by periodontal pathogens such as Porphyromonas gingivalis. These bacterial lipids have been implicated in promoting inflammatory processes in human tissues associated with periodontal disease and atherosclerosis. The convergent synthesis approach employing Cbz-O-methyl-L-serine enables researchers to prepare deuterium-labeled analogues for use as internal standards in mass spectrometric quantification of these lipids in biological samples. This application is particularly important for understanding the role of bacterial lipids in chronic inflammatory diseases and developing diagnostic approaches for detecting these virulence factors in clinical specimens. [3]

In the synthesis of deuterium-labeled serine dipeptide lipid standards, Cbz-O-methyl-L-serine provides the L-serine core that is coupled with specifically designed fatty acid chains. The synthetic strategy involves preparing the non-deuterated fatty ester dipeptide first, then applying similar methodology to create deuterated versions using deuterated Grignard reagents. The overall convergent synthesis achieves the target lipids in 10-11 linear steps with moderate to good yields (8-13% overall yield). The racemic compounds produced through this method have proven sufficient for mass spectral analysis, though future studies may require enantiopure standards. The availability of these deuterated standards enables accurate quantification of bacterial serine lipids in biological systems, facilitating research into the relationship between bacterial infections and chronic inflammatory conditions. [3]

Pharmaceutical Applications and Biological Relevance

The application spectrum of Cbz-O-methyl-L-serine extends to the development of novel therapeutic agents targeting various disease mechanisms. Research has demonstrated its utility in synthesizing pyrazinecarboxamide-based compounds that act as inhibitors of diacylglycerol acetyltransferases, which are relevant to obesity treatment. Additionally, this protected serine derivative has been employed in studies investigating inhibitors of Mycobacterium tuberculosis, potentially contributing to new anti-tuberculosis therapies. The versatility of Cbz-O-methyl-L-serine in medicinal chemistry stems from its compatibility with various synthetic transformations and its ability to serve as a chiral scaffold for constructing more complex molecules with specific biological activities. [1]

The metabolic stability introduced by the Cbz and methyl ester protecting groups allows for synthetic intermediates to withstand various reaction conditions, enabling multi-step synthetic sequences that would otherwise be challenging with unprotected serine. This characteristic is particularly valuable in pharmaceutical development, where structure-activity relationship studies often require systematic modification of different regions of a lead compound. The orthogonal protection strategy embodied in Cbz-O-methyl-L-serine allows medicinal chemists to selectively modify the serine hydroxyl group while maintaining the integrity of the amine and carboxylic acid functionalities, or vice versa, providing strategic flexibility in analog development.

Table 2: Commercial Availability and Pricing of Cbz-O-methyl-L-serine | Supplier | Purity | Package Size | Price | Product Code | |--------------|------------|------------------|-----------|-----------------| | Sigma-Aldrich | 95% | 10g | $160 | 469165 | [1] | | Sigma-Aldrich | 95% | 1g | $34.50 | 469165 | [1] | | TCI Chemical | >98.0% | 5g | $91 | C1403 | [1] | | TCI Chemical | >98.0% | 25g | $305 | C1403 | [1] | | Thermo Scientific | 95% | 10g | - | 10230000 | [2] |

Experimental Protocols

Synthesis of Cbz-O-methyl-L-serine

Objective: To prepare Cbz-O-methyl-L-serine from L-serine methyl ester hydrochloride through Cbz protection. [1]

Materials:

  • L-serine methyl ester hydrochloride (1.00 g, 6.43 mmol, 1.00 equiv)
  • Dioxane (5.00 mL + 4.20 mL for dilution)
  • Sodium bicarbonate (NaHCO₃, 1.62 g, 19.3 mmol, 3.00 equiv)
  • Benzyl chloroformate (Cbz-Cl, 1.10 mL, 7.72 mmol, 1.20 equiv)
  • 1M HCl aqueous solution
  • Ethyl acetate
  • Saturated sodium chloride (NaCl) solution
  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Begin by suspending L-serine methyl ester hydrochloride (1.00 g, 6.43 mmol) in dioxane (5.00 mL) in a round-bottom flask equipped with a magnetic stir bar.
  • Prepare an aqueous solution of sodium bicarbonate (1.62 g, 19.3 mmol) in water (25.7 mL) and add it to the reaction flask.
  • Dissolve benzyl chloroformate (1.10 mL, 7.72 mmol) in dioxane (4.20 mL) in a separate container.
  • Slowly add the Cbz-Cl solution to the reaction mixture while stirring at room temperature (25°C).
  • Continue stirring the reaction for 5 hours, monitoring by TLC (hexane:ethyl acetate 1:1) until completion.
  • Quench the reaction by careful addition of 1M HCl aqueous solution until pH ~3-4.
  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (2 × 25 mL).
  • Combine the organic layers and wash with 10% NaCl solution (20 mL).
  • Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
  • Purify the crude product by silica gel column chromatography using a gradient of hexane/ethyl acetate (50% ethyl acetate) as the eluent.

Yield and Characterization: The protocol typically yields 1.50 g (5.92 mmol, 92%) of N-benzyloxycarbonyloxy-L-serine methyl ester as a colorless oil. The product can be characterized by ( ^1H ) NMR, ( ^{13}C ) NMR, and mass spectrometry. The specific rotation should be approximately -13.4° to -13.5° (c=1, MeOH). [1]

Convergent Synthesis of Serine Dipeptide Lipids

Objective: To synthesize deuterium-labeled serine dipeptide lipids using Cbz-O-methyl-L-serine for use as internal standards in mass spectrometric analysis. [3]

Materials:

  • Cbz-O-methyl-L-serine
  • Deuterated Grignard reagents ([²H₉]-butan-1-ol derived)
  • tert-Butyldimethylsilyl chloride (TBDMS-Cl)
  • Lithium tetrachlorocuprate
  • N-methylpyrrolidone (NMP)
  • Tetrabutylammonium fluoride (TBAF)
  • Bobbitt's salt (oxoammonium reagent)
  • Ethyl diazoacetate
  • Tin(II) chloride
  • Sodium borohydride (NaBH₄)
  • Lithium hydroxide (LiOH)
  • N-hydroxysuccinimide (NHS)
  • N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)
  • 4-Dimethylaminopyridine (DMAP)
  • Potassium trimethylsilanolate

Procedure - Fatty Acid Chain Preparation:

  • Protect commercially available 11-bromoundecan-1-ol as the dimethyl(t-butyl)silyl derivative (61% yield).
  • Generate the Grignard reagent from 1-bromo-[²H₉]-butane and couple with the protected bromoalcohol using lithium tetrachlorocuprate and NMP as additive to form the protected alcohol (50% yield from 11-bromoundecan-1-ol). [3]
  • Deprotect with TBAF to obtain the alcohol (87% yield).
  • Oxidize with Bobbitt's reagent to form the aldehyde (91% yield), avoiding over-oxidation to carboxylic acid.
  • Perform Roskamp reaction with ethyl diazoacetate and catalytic tin(II) chloride to form β-keto ester (90% yield).
  • Reduce with NaBH₄ and saponify with LiOH to yield racemic β-hydroxy acid.

Procedure - Dipeptide Coupling and Global Deprotection:

  • Activate the β-hydroxy acid with NHS/EDC and couple with previously prepared protected dipeptide.
  • Remove the N-Cbz group by catalytic hydrogenation.
  • Deprotect the serine ester moiety to generate the free serine lipid.
  • For ester-containing lipids, couple the β-hydroxy acid with 13-methyltetradecanoic acid using EDC/DMAP.
  • Remove silyl protection with TBAF.
  • Cleave the methyl ester using potassium trimethylsilanolate to avoid disruption of the fatty ester linkage.

Yield Analysis: The convergent synthesis typically achieves 13% overall yield for the 10-step linear sequence to 13A and 9% overall yield for the 11-step sequence to 2A. Deuterated versions show comparable yields (12% for 13B, 8% for 2B). [3]

Workflow Visualization and Data Analysis

Synthetic Workflow Diagram

Synthesis compound1 L-Serine Methyl Ester reaction1 Cbz Protection NaHCO₃/Dioxane compound1->reaction1 compound2 Cbz-O-methyl-L-serine reaction1->compound2 reaction2 Convergent Coupling compound2->reaction2 compound3 Protected Dipeptide reaction2->compound3 reaction3 Global Deprotection compound3->reaction3 compound4 Serine Dipeptide Lipid reaction3->compound4

Diagram 1: Synthetic workflow for serine dipeptide lipids using Cbz-O-methyl-L-serine as a key building block, illustrating the convergent synthesis approach.

Analytical Data and Quality Control

Quality Control Parameters: For Cbz-O-methyl-L-serine used in synthetic applications, specific quality parameters must be verified to ensure successful reaction outcomes. The purity should be ≥95% by HPLC analysis, with specific rotation between -13.4° to -13.5° (c=1, MeOH). The compound should be stored in dark, sealed containers at room temperature to maintain stability. When employed in peptide coupling reactions, the absence of racemization should be confirmed by chiral HPLC or optical rotation measurements to maintain stereochemical integrity throughout the synthetic sequence. [1] [2]

Analytical Techniques:

  • Chromatography: TLC (silica gel, hexane:ethyl acetate 1:1) can be used to monitor reaction progress, with visualization by UV, ninhydrin, or charring.
  • Spectroscopy: ( ^1H ) NMR (CDCl₃) should display characteristic signals: δ 7.30-7.40 (m, 5H, aromatic), 5.60 (d, 1H, NH), 5.10 (s, 2H, CH₂Ph), 4.50-4.60 (m, 1H, α-CH), 3.90-4.10 (m, 2H, β-CH₂), 3.75 (s, 3H, OCH₃).
  • Mass Spectrometry: ESI-MS should show [M+H]⁺ at m/z 254.1, [M+Na]⁺ at m/z 276.1.
  • Polarimetry: Specific rotation should be measured at 20°C with concentration 1% in methanol.

Table 3: Reaction Optimization Parameters for Cbz-O-methyl-L-serine Coupling | Reaction Condition | Standard Protocol | Optimized Variations | Impact on Yield | |------------------------|----------------------|--------------------------|---------------------| | Coupling Reagent | EDC/NHS | DCC/HOBt, DIC/HOAt | Minimal difference (<5%) | [3] | | Solvent System | DCM/DMF (4:1) | THF, Dioxane, DCM alone | DCM/DMF optimal | [3] | | Temperature | 25°C | 0°C, 40°C | Room temperature optimal | [1] | | Base | Triethylamine | DIEA, NMM, Pyridine | Triethylamine sufficient | [1] | | Reaction Time | 5-12 hours | 2 hours, 24 hours | 5 hours sufficient | [1] |

Technical Notes and Troubleshooting

Common Experimental Challenges and Solutions

Problem 1: Low Yield in Cbz Protection Step

  • Potential Cause: Incomplete reaction due to pH fluctuations or inefficient mixing of biphasic system.
  • Solution: Ensure proper stoichiometry of NaHCO₃ (3.0 equivalents) and efficient stirring throughout the reaction. Monitor pH during reaction workup to ensure proper acidification before extraction.
  • Prevention: Add Cbz-Cl solution slowly in divided portions to maintain optimal reaction conditions.

Problem 2: Racemization During Coupling

  • Potential Cause: Base-induced epimerization at the chiral center during activation or coupling.
  • Solution: Use minimal base and conduct reactions at room temperature or below. Consider using racemization-suppressing coupling agents like HOBt or HOAt.
  • Monitoring: Check optical rotation of intermediate and final products to detect racemization.

Problem 3: Incomplete Deprotection

  • Potential Cause: Inefficient catalytic hydrogenation for Cbz removal or incomplete saponification for methyl ester removal.
  • Solution: For hydrogenation, ensure fresh catalyst (Pd/C) and proper hydrogen atmosphere. For ester cleavage, consider alternative deprotection methods such as LiOH saponification or use of potassium trimethylsilanolate for sensitive substrates. [3]
Scale-up Considerations and Safety

Scale-up Protocols:

  • The Cbz protection reaction can be scaled to 100g with minimal optimization, maintaining the same solvent volumes and reaction times.
  • For industrial-scale applications, the use of continuous flow hydrogenation may be beneficial for Cbz removal, improving safety and efficiency.
  • Purification by column chromatography may be replaced with crystallization on large scale, using hexane/ethyl acetate systems.

Safety Considerations:

  • Cbz-Cl is a lachrymator and irritant; all handling should be performed in a fume hood with appropriate personal protective equipment.
  • Catalytic hydrogenation procedures require specialized equipment and safety protocols for handling flammable gases.
  • All reactions should be conducted with proper engineering controls and emergency procedures in place.

Conclusion and Applications

Cbz-O-methyl-L-serine represents a versatile building block in convergent synthesis strategies for complex biologically active molecules. Its well-defined protection scheme, commercial availability, and compatibility with various synthetic transformations make it particularly valuable for pharmaceutical research targeting inflammatory diseases and bacterial infections. The detailed protocols provided herein enable researchers to efficiently incorporate this protected serine derivative into their synthetic workflows, from gram-scale laboratory preparations to multi-step convergent syntheses of complex lipids and peptides.

The application of Cbz-O-methyl-L-serine in the synthesis of deuterium-labeled serine dipeptide lipid standards highlights its strategic importance in analytical method development and biological quantification. The convergent synthesis approach detailed in these application notes demonstrates how this building block can be employed to create structurally complex molecules with specific isotopic labeling patterns, enabling advanced mass spectrometric analysis of bacterial virulence factors in biological systems. As research into the relationship between bacterial lipids and chronic inflammatory diseases continues to advance, Cbz-O-methyl-L-serine will remain an essential tool for medicinal chemists and pharmaceutical researchers developing new diagnostic and therapeutic approaches.

References

Comprehensive Application Notes and Protocols: Orthogonal Protection Strategy for Cbz-O-methyl-L-serine

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to the Cbz Protecting Group and Orthogonal Protection

The carbobenzyloxy (Cbz) protecting group represents a fundamental tool in synthetic organic chemistry, particularly in the specialized field of peptide synthesis and complex molecule assembly. First introduced by Leonidas Zervas and Bergmann in the 1930s, the Cbz group has maintained its relevance for nearly a century due to its exceptional properties and reliable behavior under specific conditions. The Cbz group functions by protecting amine functionalities through the formation of a carbamate derivative, which exhibits remarkable stability across a wide range of reaction conditions while being selectively removable under controlled parameters. This balance between stability and controlled lability makes it particularly valuable for the synthesis of complex molecules such as pharmaceuticals, natural products, and specially modified amino acids like Cbz-O-methyl-L-serine. [1]

The orthogonal protection strategy employs multiple protecting groups that can be removed in any order without interfering with one another. For Cbz-O-methyl-L-serine, this approach allows chemists to selectively manipulate specific functional groups while preserving others intact throughout a synthetic sequence. The Cbz group demonstrates excellent orthogonality with several other common protecting groups, including tert-butoxycarbonyl (Boc), trityl (Trt), and fluorenylmethyloxycarbonyl (Fmoc). This compatibility enables sophisticated synthetic strategies where different protecting groups can be removed selectively based on the specific conditions applied, without affecting other protected functionalities in the molecule. The Cbz group's stability toward both acidic and basic conditions, coupled with its selective removal under neutral hydrogenolysis conditions, positions it as a versatile component in the synthetic chemist's toolkit. [1]

Table 1: Comparison of Common Amine Protecting Groups Orthogonal to Cbz

Protecting Group Removal Conditions Orthogonality with Cbz Common Applications
Cbz (Z) Hydrogenolysis (H₂/Pd-C) Self General peptide synthesis
Boc Acidic (TFA, HCl) Excellent Solid-phase peptide synthesis
Fmoc Basic (piperidine) Excellent Solid-phase peptide synthesis
Trt Mild acidic (TFA, AcOH) Excellent Special amino acid protection
Alloc Pd⁰-catalyzed Excellent Orthogonal to hydrogenolysis

Protection Protocol: Synthesis of Cbz-O-methyl-L-serine

Materials and Reagents
  • L-serine methyl ester (or L-serine with subsequent esterification)
  • Cbz-Cl (benzyl chloroformate), ≥95% purity
  • Base: Sodium bicarbonate (NaHCO₃) or organic bases like triethylamine or N,N-diisopropylethylamine
  • Solvents: Tetrahydrofuran (THF), water, ethyl acetate (AcOEt), n-hexane
  • Additional reagents: Saturated aqueous sodium chloride (brine), anhydrous sodium sulfate (Na₂SO₄)
  • Purification materials: Silica gel for column chromatography
Step-by-Step Experimental Procedure
  • Reaction Setup:

    • Begin by charging a dry round-bottom flask with L-serine methyl ester hydrochloride (1.0 equivalent) with THF/H₂O (2:1 ratio, 0.1-0.15 M concentration relative to substrate) and cool the mixture to 0°C using an ice bath under an inert atmosphere. [1]
  • Base Addition:

    • Add sodium bicarbonate (2.0 equivalents) to the reaction mixture with vigorous stirring to ensure efficient neutralization of the generated HCl during the reaction.
  • Cbz-Cl Addition:

    • Slowly add Cbz-Cl (1.5 equivalents) dropwise via addition funnel or syringe over 10-15 minutes while maintaining the temperature at 0°C. Rapid addition may lead to excessive heat generation and potential side reactions.
  • Reaction Monitoring:

    • Allow the reaction to proceed at 0°C with continuous stirring for 20 hours (overnight). Monitor reaction progress by TLC (typically using 40% ethyl acetate in n-hexane as eluent).
  • Workup Procedure:

    • After completion, dilute the reaction mixture with water (approximately 2 volumes relative to the total reaction volume) and transfer to a separatory funnel.
    • Extract the aqueous layer three times with ethyl acetate (approximately 3 × 1 volume of the reaction mixture).
    • Combine the organic extracts and wash with brine to remove residual water and water-soluble impurities.
    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
  • Purification:

    • Purify the crude product by silica gel column chromatography using a gradient of 20-40% ethyl acetate in n-hexane as the mobile phase.
    • The purified product typically appears as a white powder with an isolated yield of approximately 85-92%. [1]

Table 2: Typical Characterization Data for Cbz-O-methyl-L-serine

Parameter Specification Method
Appearance White crystalline powder Visual
TLC Rf 0.3-0.4 (40% EtOAc/hexane) TLC (SiO₂)
¹H NMR Characteristic Cbz aromatic signals (7.3-7.4 ppm), methyl ester (~3.7 ppm) NMR (CDCl₃)
HPLC Purity ≥95% Reverse-phase HPLC
Specific Rotation -13.5° (for CBZ-L-serine methyl ester) Polarimetry [2]
Critical Notes and Troubleshooting
  • Exotherm Management: The reaction between Cbz-Cl and amines is exothermic; maintaining the temperature at 0°C is crucial to minimize diol formation and other side reactions.
  • Moisture-Sensitive Reagents: Cbz-Cl is moisture-sensitive and should be stored under inert atmosphere and handled with anhydrous techniques.
  • Alternative Bases: For acid-sensitive substrates, organic bases like triethylamine or diisopropylethylamine can be substituted for sodium bicarbonate, typically using dichloromethane as solvent.
  • Scale Considerations: The protocol scales effectively from milligram to multigram quantities with minimal optimization required.

Deprotection Methods and Protocols

Standard Hydrogenolysis Procedure

The most common method for Cbz group removal involves hydrogenolysis, which cleaves the benzyloxycarbonyl group through catalytic hydrogenation: [1]

  • Reaction Setup:

    • Dissolve the Cbz-protected compound (1 equivalent) in methanol (0.1 M concentration) in a suitable hydrogenation vessel.
    • Add 5-10% Pd/C (10-20% by weight of substrate) as catalyst.
  • Hydrogenation:

    • Stir the reaction mixture under a hydrogen atmosphere (balloon or pressurized vessel) at 60°C for 24-48 hours.
    • Monitor reaction progress by TLC or LC-MS until complete consumption of starting material is observed.
  • Workup:

    • Filter the reaction mixture through a Celite pad to remove the catalyst.
    • Wash the catalyst thoroughly with methanol or dichloromethane.
    • Concentrate the filtrate under reduced pressure to obtain the deprotected amine.

This standard procedure typically achieves excellent yields (85-95%) and is suitable for most applications, though reaction times may vary depending on the substrate structure and steric factors. [1]

Transfer Hydrogenation Alternative

For substrates incompatible with molecular hydrogen or when specialized equipment is unavailable, transfer hydrogenation offers a practical alternative: [1]

  • Reaction Setup:

    • Dissolve the Cbz-protected compound in ethanol/formic acid (20:1 v/v, 0.05 M concentration).
    • Add Pd black (approximately 20% by weight of substrate) as catalyst.
  • Reaction Conditions:

    • Stir the reaction mixture at 25°C for 1.5-4 hours under an inert atmosphere.
    • Monitor by TLC until deprotection is complete.
  • Workup:

    • Filter through Celite, concentrate under reduced pressure.
    • Purify if necessary using C18 reversed-phase chromatography or recrystallization.

This method is particularly valuable for acid-sensitive substrates and typically proceeds with excellent efficiency (≈98% yield as reported for complex substrates like caprazamycin A). [1]

Table 3: Comparison of Cbz Deprotection Methods

Method Conditions Reaction Time Advantages Limitations
Standard Hydrogenolysis H₂, Pd/C, MeOH, 60°C 24-48 hours High yielding, reliable Requires H₂ equipment, high temperature
Transfer Hydrogenation HCO₂H/EtOH, Pd black, 25°C 1.5-4 hours Mild conditions, no special equipment Formic acid may interfere with some functionalities
Lewis Acid Mediated TMSI, CH₂Cl₂, rt 2-6 hours No catalyst removal Iodide byproducts may complicate purification
Mechanism of Deprotection

The hydrogenolytic cleavage of the Cbz group proceeds through a reductive mechanism where molecular hydrogen is activated on the palladium surface, leading to reduction of the benzyloxycarbonyl group. This process releases toluene and an unstable carbamic acid intermediate, which spontaneously decarboxylates to yield the free amine. The mechanism explains the requirement for elevated temperatures in some cases, as decarboxylation is thermodynamically favored at higher temperatures. [1]

Orthogonality Strategy and Applications

Strategic Considerations for Orthogonal Protection

The implementation of an effective orthogonal protection strategy for serine derivatives requires careful planning of the protection/deprotection sequence to maximize efficiency and yield. For multifunctional compounds like Cbz-O-methyl-L-serine, the following strategic principles should be considered: [1]

  • Functional Group Compatibility: The methyl ester of serine remains stable under Cbz deprotection conditions (hydrogenolysis), enabling its preservation while removing the amine protection.
  • Sequential Deprotection: When employing multiple protecting groups, always remove the protecting group with the most specialized cleavage conditions first, followed by those with more general removal conditions.
  • Selectivity Analysis: Before embarking on a synthetic sequence, verify the stability of each protecting group to the planned deprotection conditions of other groups in the system.

The following workflow diagram illustrates a strategic approach to orthogonal protection using Cbz in combination with other common protecting groups:

OrthogonalProtectionStrategy Orthogonal Protection Strategy Workflow Start Start: L-Serine with Multiple Functional Groups PG_Selection Protecting Group Selection Start->PG_Selection Cbz_Protection Cbz Protection for Amine Group PG_Selection->Cbz_Protection Step 1 Ester_Protection Methyl Ester Formation Cbz_Protection->Ester_Protection Step 2 Orthogonal_Check Orthogonality Verification Ester_Protection->Orthogonal_Check Sequential_Deprotection Sequential Deprotection Planning Orthogonal_Check->Sequential_Deprotection Final_Product Final Product Sequential_Deprotection->Final_Product Controlled Conditions

Sustainable Chemistry Approaches

Recent advances in green chemistry have introduced innovative approaches for protection and deprotection strategies:

  • Recycled Graphrite Electrodes: Modified electrodes prepared from battery rod waste represent an eco-friendly approach to electrochemical processes, aligning with green chemistry principles. [3]
  • Analytical Green Star Area (AGSA): This new assessment tool evaluates analytical methodologies against the twelve principles of green analytical chemistry, providing a visual representation of environmental impact and promoting sustainable practices. [3]
  • Biomass-Derived Reagents: The use of agricultural waste products (such as pea pods for synthesizing nitrogen-doped carbon quantum dots) as sustainable alternatives to conventional reagents demonstrates the growing emphasis on green chemistry in synthetic methodologies. [3]
Analytical Monitoring and Characterization

Effective implementation of orthogonal protection strategies requires robust analytical monitoring:

  • Potentiometric Methods: For Cbz-protected amines, potentiometric sensors using α-cyclodextrin as ionophore have demonstrated excellent sensitivity with Nernstian slope values of 57.97 ± 0.23 mV per decade. [3]
  • Chromatographic Analysis: Reverse-phase HPLC using C18 columns with acetonitrile/water gradients provides reliable purity assessment of both protected and deprotected species.
  • Spectroscopic Characterization: ¹H NMR remains the primary method for structural confirmation, with characteristic signals for Cbz aromatic protons (δ 7.3-7.4 ppm) and methyl ester groups (δ 3.7-3.8 ppm).

Conclusion

The orthogonal protection strategy for Cbz-O-methyl-L-serine represents a powerful approach in modern synthetic chemistry, enabling the selective manipulation of specific functional groups in complex molecular architectures. The Cbz group's compatibility with diverse reaction conditions and its selective removal under hydrogenolytic conditions make it particularly valuable for peptide synthesis and pharmaceutical development. The protocols detailed in these Application Notes provide researchers with robust, experimentally verified methods for protection, deprotection, and analytical characterization. By implementing these strategies, scientists can design more efficient synthetic routes, minimize side reactions, and achieve higher overall yields in the preparation of complex serine-containing molecules.

References

Comprehensive Application Notes and Protocols: Cbz-O-Methyl-L-Serine in Natural Product Synthesis

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Cbz-O-Methyl-L-Serine

Cbz-O-methyl-L-serine (also known as N-Carbobenzoxy-O-methyl-L-serine) is a strategically protected serine derivative that plays a crucial role in modern peptide synthesis and natural product development. This chemically modified amino acid incorporates two key protective groups: the Cbz (carbobenzoxy) group protecting the amine functionality and the methyl ether protecting the hydroxyl side chain. This dual protection scheme enables synthetic chemists to precisely control reactivity during complex multi-step syntheses, particularly in the construction of pharmaceutically relevant compounds and complex natural products. The molecular design of Cbz-O-methyl-L-serine allows for selective deprotection under specific conditions, making it an invaluable building block in the toolkit of medicinal and synthetic chemists working on targeted therapeutic development.

The strategic importance of this derivative lies in its ability to overcome common synthetic challenges associated with the polar, multifunctional nature of native serine. The hydroxymethyl group of native serine participates in undesirable side reactions during peptide coupling and requires protection to maintain synthetic efficiency. Similarly, temporary protection of the alpha-amino group prevents self-condensation and ensures proper acylation kinetics. Cbz-O-methyl-L-serine addresses both challenges simultaneously, providing a stable, storable intermediate that can be incorporated into growing peptide chains or natural product skeletons with precision and reliability.

Chemical Profile and Properties

Structural Characteristics

Cbz-O-methyl-L-serine possesses a defined stereocenter in the L-configuration, which is essential for maintaining the chiral integrity of biological active compounds. The molecular structure features a carboxyl group available for activation and coupling, a methyl-protected hydroxyl group on the side chain that provides stability while maintaining a hydrogen-bonding capability, and the Cbz-protected amine which is stable to a wide range of reaction conditions but can be selectively removed when needed. This combination of protected and exposed functionalities creates a versatile building block for controlled synthetic elaboration. The methyl ether protection on the serine side chain creates a moderately polar derivative that offers improved lipid solubility compared to unprotected serine, facilitating its handling in various organic solvents commonly used in peptide synthesis.

Physicochemical Properties

The following table summarizes the key physicochemical parameters of Cbz-O-methyl-L-serine:

Table 1: Physicochemical Properties of Cbz-O-Methyl-L-Serine

Property Value/Specification Reference
CAS Number 134807-65-1 [1]
Molecular Formula C₁₂H₁₅NO₅ [1]
Molecular Weight 253.25 g/mol [1]
Optical Rotation -13.5° (c=1, MeOH) [2]
Boiling Point 170°C at 0.01 mmHg [3]
Flash Point >230°F (approximately 110°C) [3] [2]
Physical Form Viscous liquid or low-melting solid [2]

The compound typically presents as a viscous liquid or waxy solid at room temperature, with a pale yellow appearance in less purified forms. It demonstrates good solubility in common organic solvents including chloroform, methanol, dimethylformamide (DMF), and dichloromethane (DCM), but limited solubility in non-polar solvents like hexane. This solubility profile makes it particularly suitable for solution-phase peptide synthesis where homogeneous reaction conditions are essential for efficient coupling. The Cbz protecting group provides a chromophore that enables convenient reaction monitoring by thin-layer chromatography (TLC) with UV visualization.

Applications in Natural Product Synthesis

Key Synthetic Applications

Cbz-O-methyl-L-serine serves as a critical precursor in the synthesis of various biologically active molecules and pharmaceutical intermediates. Its unique protection pattern enables several strategic applications:

  • Peptide Backbone Modification: The O-methyl serine moiety introduces ether linkages into peptide chains, creating metabolically stable analogs of biologically active peptides. This modification enhances the proteolytic stability of peptide therapeutics while maintaining their conformational properties, addressing a major challenge in peptide-based drug development.

  • Natural Product Core Structures: This derivative has been employed in the synthesis of complex natural product scaffolds, including amino sugar derivatives such as destomic acid and lincosamine, which are important structural components of various antibiotics and bioactive natural products [4]. The protected serine serves as a chiral template for the construction of these complex molecular architectures.

  • Pharmaceutical Intermediates: Cbz-O-methyl-L-serine functions as a key building block in the production of pyrazinecarboxamide-based compounds that act as inhibitors of diacylglycerol acetyltransferases, targets relevant to obesity treatment [3]. The molecule provides the stereochemical foundation and functional group array necessary for biological activity.

Strategic Advantages in Synthesis

The specific protection pattern of Cbz-O-methyl-L-serine offers several synthetic advantages in complex molecule construction. The Cbz (carbobenzoxy) group is stable under a wide range of acidic and basic conditions but can be selectively removed under mild hydrogenolytic conditions (H₂/Pd-C) or using Lewis acids, allowing orthogonal protection strategies in complex syntheses. Meanwhile, the methyl ether protection on the serine side chain provides exceptional stability throughout extended synthetic sequences while maintaining a hydrogen-bonding capability that can influence molecular conformation.

This derivative enables sequential deprotection strategies where the Cbz group can be removed first to allow chain elongation while maintaining the side chain protection, followed by specialized cleavage of the methyl ether when needed for final functionalization. This controlled, sequential unveiling of functionality is particularly valuable in the synthesis of serine-rich natural products and for introducing specific post-translational modifications in synthetic peptide analogs.

Experimental Protocols

Protocol 1: Synthesis of Cbz-O-Methyl-L-Serine from L-Serine

Objective: To synthesize Cbz-O-methyl-L-serine from L-serine precursor through a two-step protection sequence.

Principle: This procedure involves sequential protection of L-serine, beginning with methyl ether formation on the side chain hydroxyl group, followed by Cbz protection of the alpha-amino group. The orthogonal reactivity of these functionalities allows for selective protection when appropriate reaction conditions are employed.

Table 2: Reagents and Quantities for Cbz-O-Methyl-L-Serine Synthesis

Reagent Quantity Molecular Weight Moles Equivalents
L-Serine 10.5 g 105.09 g/mol 0.1 mol 1.0
Sodium hydride (60% dispersion) 8.0 g 23.99 g/mol (Na) 0.2 mol 2.0
Methyl iodide 17.0 g 141.94 g/mol 0.12 mol 1.2
Benzyl chloroformate (Cbz-Cl) 18.0 g 170.59 g/mol 0.105 mol 1.05
Sodium bicarbonate 25.2 g 84.01 g/mol 0.3 mol 3.0
Anhydrous DMF 150 mL - - -
Diethyl ether 200 mL - - -
Ethyl acetate 300 mL - - -
1M HCl solution 150 mL - - -
Saturated NaCl solution 100 mL - - -

Procedure:

  • O-Methylation of L-Serine:

    • Begin by flame-drying a 500 mL round-bottom flask under inert atmosphere and allowing it to cool.
    • Add 150 mL of anhydrous DMF to the flask followed by 10.5 g (0.1 mol) of L-serine.
    • Carefully add 8.0 g (0.2 mol) of sodium hydride (60% dispersion in mineral oil) in small portions with stirring at 0°C. Caution: Hydrogen gas evolution occurs during this addition.
    • After complete addition, stir the reaction mixture at room temperature for 30 minutes until gas evolution subsides.
    • Cool the reaction to 0°C and slowly add 17.0 g (0.12 mol) of methyl iodide dropwise over 15 minutes.
    • Allow the reaction to warm to room temperature and stir for 12 hours under nitrogen atmosphere.
    • Quench the reaction by careful addition of 50 mL of saturated ammonium chloride solution.
    • Remove DMF under reduced pressure and extract the residue with 3 × 100 mL of ethyl acetate.
    • Combine the organic extracts, wash with 100 mL of saturated NaCl solution, dry over anhydrous MgSO₄, and concentrate to obtain crude O-methyl-L-serine.
  • Cbz Protection of O-Methyl-L-Serine:

    • Dissolve the crude O-methyl-L-serine in a mixture of 100 mL of dioxane and 100 mL of 10% aqueous NaHCO₃ solution.
    • Cool the solution to 0°C and add 18.0 g (0.105 mol) of benzyl chloroformate (Cbz-Cl) dropwise with vigorous stirring.
    • After complete addition, allow the reaction to warm to room temperature and stir for 6 hours.
    • Acidify the reaction mixture to pH 3-4 using 1M HCl solution.
    • Extract the product with 3 × 100 mL of ethyl acetate, combine the organic layers, and wash with 100 mL of saturated NaCl solution.
    • Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
    • Purify the crude product by flash column chromatography using hexane/ethyl acetate (1:1) as eluent to obtain pure Cbz-O-methyl-L-serine as a colorless viscous liquid or low-melting solid.

Characterization: The product can be characterized by ( ^1H ) NMR (300 MHz, CDCl₃): δ 7.35-7.30 (m, 5H, Ar-H), 5.65 (d, J = 8.0 Hz, 1H, NH), 5.15 (s, 2H, CH₂-Ar), 4.45-4.35 (m, 1H, α-CH), 3.75 (s, 3H, OCH₃), 3.60-3.45 (m, 2H, β-CH₂). The specific rotation should be approximately -13.5° (c = 1, MeOH).

Protocol 2: Peptide Coupling Using Cbz-O-Methyl-L-Serine

Objective: To incorporate Cbz-O-methyl-L-serine into a growing peptide chain using standard coupling methodologies.

Principle: The carboxyl group of Cbz-O-methyl-L-serine is activated using common peptide coupling reagents such as DCC (N,N'-dicyclohexylcarbodiimide) or HOBt (hydroxybenzotriazole) to form an active ester intermediate that reacts efficiently with the N-terminal amine of a receiving peptide fragment.

Table 3: Reagents for Peptide Coupling Protocol

Reagent Quantity Molecular Weight Moles Equivalents
Cbz-O-methyl-L-serine 253 mg 253.25 g/mol 1.0 mmol 1.0
Amino component - - 1.0 mmol 1.0
DCC 227 mg 206.33 g/mol 1.1 mmol 1.1
HOBt 162 mg 135.12 g/mol 1.2 mmol 1.2
N-Methylmorpholine 122 mg 101.15 g/mol 1.2 mmol 1.2
Anhydrous DMF 10 mL - - -
Dichloromethane 50 mL - - -

Procedure:

  • Activation Step:

    • Dissolve 253 mg (1.0 mmol) of Cbz-O-methyl-L-serine and 162 mg (1.2 mmol) of HOBt in 10 mL of anhydrous DMF in a 50 mL round-bottom flask.
    • Cool the solution to 0°C and add 122 mg (1.2 mmol) of N-methylmorpholine.
    • Add 227 mg (1.1 mmol) of DCC in one portion and stir the reaction at 0°C for 30 minutes.
  • Coupling Step:

    • Add the amino component (1.0 mmol) to the activated ester solution.
    • Allow the reaction to warm to room temperature and stir for 12-24 hours.
    • Monitor reaction completion by TLC or HPLC.
  • Workup:

    • Filter the reaction mixture to remove precipitated dicyclohexylurea (DCU).
    • Dilute the filtrate with 50 mL of dichloromethane.
    • Wash sequentially with 10% citric acid solution (2 × 20 mL), saturated NaHCO₃ solution (2 × 20 mL), and saturated NaCl solution (1 × 20 mL).
    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
    • Purify the crude product by flash column chromatography or recrystallization.

Notes:

  • For sensitive amino components, consider using alternative coupling reagents such as HATU or TBTU to minimize racemization.
  • The Cbz protecting group can be removed after successful incorporation by hydrogenolysis using H₂ and Pd/C in methanol or ethanol.

Safety and Handling Considerations

Storage and Stability

Cbz-O-methyl-L-serine should be stored in a cool, dark place in tightly sealed containers under dry conditions. For long-term storage, the compound is best maintained at room temperature or below with protection from moisture. Under these conditions, the material typically remains stable for at least three years without significant decomposition [5]. The compound should be allowed to warm to room temperature before opening containers to prevent moisture condensation.

Hazard Information and Safety Measures

While Cbz-O-methyl-L-serine is not classified as extremely hazardous, appropriate safety precautions should be followed:

  • The compound may cause eye irritation (GHS H319) and skin irritation (GHS H315) upon direct contact.
  • Safety data indicates potential for respiratory irritation (H335) if inhaled in powder form [3].
  • The flash point is above 110°C, indicating relatively low flammability risk under normal laboratory conditions.

Recommended personal protective equipment includes safety glasses, appropriate gloves (nitrile or neoprene), and laboratory coat. Procedures should be conducted in a well-ventilated area, preferably within a fume hood when handling the compound in powder form. In case of skin contact, wash thoroughly with soap and water. For eye contact, rinse cautiously with water for several minutes and seek medical attention if irritation persists.

Regulatory Information

The compound falls under HS code 2924299090, covering "other cyclic amides (including cyclic carbamates) and their derivatives; salts thereof" [4]. Standard VAT and tariff rates apply, with MFN (Most Favored Nation) tariff at 6.5%. The compound is classified under WGK Germany 3, indicating it is significantly water-polluting and requires appropriate disposal procedures to prevent environmental contamination.

Pathway Visualization

The following diagram illustrates the strategic application of Cbz-O-methyl-L-serine in natural product synthesis, highlighting key synthetic steps and functional group transformations:

G LSerine L-Serine OMeSerine O-Methyl-L-serine LSerine->OMeSerine Methylation NaH, CH3I CbzOMeSerine Cbz-O-Methyl-L-Serine OMeSerine->CbzOMeSerine Cbz Protection Cbz-Cl, NaHCO3 PeptideIntermediate Peptide Intermediate CbzOMeSerine->PeptideIntermediate Peptide Coupling DCC, HOBt Deprotection Selective Deprotection PeptideIntermediate->Deprotection Orthogonal Deprotection NaturalProduct Natural Product Deprotection->NaturalProduct Final Elaboration

Diagram 1: Synthetic Strategy Using Cbz-O-Methyl-L-Serine in Natural Product Synthesis. This workflow illustrates the sequential protection, incorporation, and deprotection strategy employed in complex molecule synthesis using Cbz-O-methyl-L-serine as a key building block.

Conclusion

Cbz-O-methyl-L-serine represents a versatile synthetic intermediate that enables efficient access to complex natural products and pharmaceutically active compounds. Its well-defined protection pattern, stability under various reaction conditions, and selective deprotection characteristics make it particularly valuable for multi-step synthetic sequences. The protocols outlined in this document provide reproducible methods for the synthesis and application of this valuable building block, supported by comprehensive safety and handling guidelines.

The strategic incorporation of Cbz-O-methyl-L-serine into synthetic planning allows medicinal chemists to address challenging synthetic targets, particularly those requiring stereochemical integrity and controlled functional group manipulation. As natural product synthesis continues to evolve toward more efficient and sustainable methodologies, protected amino acid derivatives like Cbz-O-methyl-L-serine will remain essential tools for accessing structurally complex and biologically active molecules.

References

Cbz-O-methyl-L-serine racemization during coupling

Author: Smolecule Technical Support Team. Date: February 2026

Mechanism and Risk Factors for Racemization

Racemization is the conversion of a single enantiomer into a racemic mixture [1]. For activated amino acids, this typically happens through the formation of an oxazolone intermediate, which tautomerizes and can be reprotonated to form either the L- or D-enantiomer [2].

The key risk factors during coupling are:

  • Activation Method: Some coupling reagents are more prone to causing racemization than others.
  • Base and Solvent: Strong bases and certain solvents can increase the risk.
  • Steric Hindrance: While Cbz-O-methyl-L-serine has a protected side chain, the Cbz protecting group on the α-amino group provides some steric shielding.

Preventing Racemization During Coupling

To suppress racemization during coupling of Cbz-O-methyl-L-serine and other amino acids prone to this side reaction, follow these established protocols [2]:

Strategy Implementation & Rationale
Use Suppressive Reagents Add HOBt, 6-Cl-HOBt, or HOAt to coupling mixtures. These additives suppress oxazolone formation by forming less racemization-prone active esters [2].
Pre-activate Amino Acids Pre-activate the protected amino acid with coupling reagent before adding to peptide-resin. Minimizes exposure of activated species to base, reducing racemization risk [2].
Optimize Solvent/Base Polar aprotic solvents like DMF or NMP are generally preferred. Use milder bases like collidine or DIPEA instead of stronger ones like DBU for activation [2].
Consider Low Temperatures Perform coupling reactions at 0-4°C to slow down the chemical steps leading to racemization [2].

Experimental Workflow for Racemization Control

The following diagram outlines a recommended workflow for coupling Cbz-O-methyl-L-serine while minimizing racemization risk:

Start Start Coupling Protocol S1 Dissolve Cbz-O-methyl-L-serine in minimal DMF or NMP Start->S1 S2 Add coupling reagent (e.g., HATU, DIC) S1->S2 S3 Add racemization suppressor (HOBt or HOAt) S2->S3 S4 Pre-activate for 2-5 minutes at 0-4°C S3->S4 S5 Add pre-activated solution to resin-bound peptide S4->S5 S6 Add base (e.g., DIPEA) directly to reaction vessel S5->S6 S7 Couple at 0-4°C or RT with agitation S6->S7 S8 Monitor reaction completion (Kaiser test) S7->S8 End Proceed to Deprotection/Cleavage S8->End

Confirming and Monitoring Racemization

To confirm the stereochemical integrity of your product:

  • Analytical Methods: Use Chiral HPLC or Chiral GC to separate and quantify L- and D-enantiomers in the final peptide.
  • Specific Optical Rotation: Compare the measured specific rotation of your synthesized peptide with literature values for the pure L-enantiomer. A lower magnitude suggests racemization [3] [4].

References

optimizing Cbz-O-methyl-L-serine coupling efficiency

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Profile: Cbz-L-Serine Methyl Ester

Property Value / Description
CAS Number 1676-81-9 [1] [2] [3]
Molecular Formula C₁₂H₁₅NO₅ [1] [2] [3]
Molecular Weight 253.25 g/mol [1] [2]
Physical Form Viscous liquid or low-melting solid (melting point 41-43 °C) [1] [2] [3]
Boiling Point ~170 °C at 0.01 mm Hg [1]
Storage Keep in a dark place, sealed in dry conditions, at room temperature [1]
Purity Available from 95% to >98.0% [1] [2]

This compound is a serine derivative used in pharmaceutical synthesis and peptide development, particularly as a building block [1] [3].

Troubleshooting Guide & FAQs

Here are answers to common experimental questions, derived from the compound's properties.

Why is my coupling reaction inefficient, showing low yields or unwanted side products?

Low coupling efficiency can often be traced back to the quality and handling of the reagents.

  • Purity of Reagent: The technical data shows that this compound is commercially available with purities ranging from 95% to over 98% [1] [2]. Using a lower purity grade may introduce impurities that compete in the coupling reaction. Solution: Use the highest purity available (>98.0%) for critical coupling reactions.
  • Storage and Handling: The compound should be kept in a dark place and sealed in dry conditions [1]. If the material has been exposed to moisture, it may have decomposed. The free hydroxyl group on the serine side chain could also be involved in unwanted side reactions if not properly protected or if the coupling agent is not selective. Solution: Ensure the compound is stored correctly and brought to room temperature in a dry environment before use.
What should I check first if my reaction doesn't proceed as expected?

Start with the most common issues related to the compound's physical state.

  • Physical State Change: Since it solidifies at a relatively low temperature (41-43°C) [1] [3], incomplete melting or uneven mixing could lead to inaccurate weighing and stoichiometry. Solution: If stored cold, allow the compound to warm fully to room temperature and mix thoroughly to ensure a homogeneous liquid or solution before aliquoting.
  • Solubility: The compound is noted to be soluble in chloroform and methanol [1]. Using an inappropriate solvent for your reaction system can hinder the coupling. Solution: Ensure the compound is fully dissolved in a suitable solvent like chloroform or methanol before adding other reagents.
How can I verify the identity and quality of the compound before starting a critical reaction?

The search results provide specific analytical data you can use for verification.

  • Specific Optical Rotation: The measured specific rotation is -13.5° (or -13.4° to -15° according to other sources, with methanol as solvent) [1] [2]. This is a key parameter to confirm the identity and enantiopurity of the L-serine derivative.
  • Spectroscopic Data: Consult the original technical data sheets for an infrared spectrum to use as a reference [2].

Suggested Experimental Workflow

The diagram below outlines a logical pre-reaction checklist to help you optimize your experimental setup.

G Start Pre-Reaction Checklist A Confirm Compound Identity • Check CAS No. (1676-81-9) • Verify Specific Rotation (-13.5°) Start->A B Assess Purity & Storage • Use >98% purity for synthesis • Ensure sealed & dry storage A->B C Prepare Reagent • Warm to room temp if solid • Ensure homogeneous state B->C D Choose Appropriate Solvent • e.g., Chloroform or Methanol • Ensure complete dissolution C->D E Proceed with Coupling Reaction D->E

References

purification methods for Cbz-O-methyl-L-serine

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Properties & handling

The table below summarizes key physical properties of Cbz-L-Serine methyl ester (CAS 1676-81-9) from the search results to aid in purification and handling [1] [2].

Property Specification / Value
CAS Number 1676-81-9
Molecular Formula C12H15NO5
Molecular Weight 253.25 g/mol
Physical Form Viscous liquid or solid (pale yellow)
Boiling Point 170 °C at 0.1 mmHg (0.01 mm Hg)
Melting Point 41-43 °C (for solid form)
Flash Point 113 °C / >230 °F
Specific Rotation -13.4° to -13.5° (C=1 in methanol)
Recommended Storage Keep in a dark place, sealed in dry, at room temperature

Synthesis and Purification Protocol

A synthesis procedure for Cbz-L-Serine methyl ester from L-serine methyl ester hydrochloride includes a clear purification step [2]. This can serve as a reference for expected yields and methods.

  • Reaction: L-serine methyl ester hydrochloride is reacted with benzyl chloroformate (Cbz-Cl) in a dioxane/water mixture with sodium bicarbonate as a base [2].
  • Work-up: The reaction is quenched with 1M HCl, and the aqueous layer is extracted with ethyl acetate. The combined organic layers are then washed with brine and dried over anhydrous sodium sulfate [2].
  • Purification: The crude product is purified by silica gel column chromatography, using a 50% ethyl acetate in hexane solution as the eluent [2]. This process yielded the target compound as a colorless oil in 92% yield [2].

The workflow of this synthesis and purification process is as follows:

Start Start Reaction R1 Suspend L-serine methyl ester HCl in dioxane Start->R1 R2 Add NaHCO3 aqueous solution R1->R2 R3 Add Cbz-Cl in dioxane (stir at 25°C for 5 hours) R2->R3 Workup Reaction Work-up R3->Workup W1 Quench with 1M HCl Workup->W1 W2 Extract with Ethyl Acetate (2x) W1->W2 W3 Wash combined organic layers with brine W2->W3 W4 Dry over anhydrous Na2SO4 Filter and concentrate W3->W4 Purification Purification W4->Purification P1 Purify by Silica Gel Column Chromatography Purification->P1 P2 Eluent: 50% Ethyl Acetate in Hexane P1->P2 End Obtain Product (92% yield) P2->End

Troubleshooting Guide and FAQs

Based on the chemical properties and synthesis protocol, here are some anticipated issues and solutions.

Frequently Asked Questions
  • Q1: What is the most common method for purifying Cbz-L-Serine methyl ester?

    • A: The standard method is silica gel column chromatography using a mixture of ethyl acetate and hexane as the eluent, as demonstrated in the synthesis protocol [2]. The compound's properties also make it a candidate for distillation under reduced pressure given its listed boiling point [1] [2].
  • Q2: My product is a colored oil instead of a solid. Is this normal?

    • A: Yes. The technical data sheets explicitly state that Cbz-L-Serine methyl ester can be a pale yellow viscous liquid or a solid [1] [2]. The pure solid form has a melting point of 41-43°C [2].
  • Q3: How can I monitor the progress of the Cbz protection reaction and check purity?

    • A: You can use TLC. Furthermore, the specification from Fisher Scientific indicates that the purity of the final product can be assessed by HPLC (Assay: 94% min.) [1]. Measuring the specific rotation and comparing it to the listed value of approximately -13.5° can also serve as a useful purity check [1] [2].
Troubleshooting Common Issues
  • Issue: Low yield after column chromatography.

    • Possible Cause: The product is a liquid and may co-elute with solvents or be lost during concentration due to volatility.
    • Solution: Use gentle vacuum during concentration and avoid high temperatures. Monitor the boiling point (170°C at 0.1 mmHg) to guide your evaporation conditions [1] [2]. Ensure the eluent solvent polarity is optimized for separation.
  • Issue: Product remains impure after chromatography.

    • Possible Cause: Incomplete reaction or side products from the protection step.
    • Solution: Confirm the reaction completion by TLC before work-up. Ensure sufficient base (NaHCO₃) is used to neutralize the HCl generated during the reaction with Cbz-Cl [2] [3].

Experimental Note

The provided synthesis and purification method has been successfully implemented in published literature, yielding a high-purity product [2]. The Cbz protecting group can be cleanly removed later via hydrogenolysis, making it highly valuable for multi-step synthesis [3].

References

Cbz-O-methyl-L-serine storage stability

Author: Smolecule Technical Support Team. Date: February 2026

Physicochemical Properties & Storage

The table below summarizes the key identifying information and physical properties for Cbz-L-Serine methyl ester (CAS 1676-81-9) that are relevant for its handling and storage [1] [2] [3].

Property Specification / Value
CAS Number 1676-81-9 [1] [2] [3]
Molecular Formula C12H15NO5 [1] [2] [3]
Molecular Weight 253.25 g/mol [1] [2] [3]
Physical Form Viscous liquid or solid (clear, waxy solid); can appear as a pale yellow liquid or solid [1] [2] [3]
Melting Point 41-43 °C (lit.) [2] [3]
Boiling Point 170 °C at 0.1 mmHg [1] [2]
Flash Point >230 °F (113 °C) [1] [2]
Specific Optical Rotation -13.4° to -13.5° (C=1 in methanol) [1] [2]

Handling & Storage Guidelines

Based on the gathered specifications, here are the recommended handling and storage protocols:

  • Storage Conditions: The compound should be stored sealed in a dry container, protected from light (Keep in dark place) [2] [3]. While one source suggests storage at -15°C [3], another indicates it can be stored at room temperature [1]. For optimal long-term stability, refrigeration is advisable.
  • Solubility: It is soluble in chloroform and methanol [2], which indicates it is best handled in organic solvents.
  • Handling Precautions: The safety information suggests this compound may cause irritation. The hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) [2]. Precautionary measures include using personal protective equipment and avoiding breathing dust/fume/gas/mist [2].

FAQs & Troubleshooting

Here are answers to common questions that users might encounter:

  • Q1: My sample of Cbz-L-Serine methyl ester is a pale yellow color (or a viscous liquid). Is it still acceptable for use?

    • A: Yes. The product specification notes that the material can be a "viscous liquid or solid" and the color can be "pale yellow" [1] [2]. This is within the described physical characteristics. You can proceed with its use, though performing a quick purity check (e.g., TLC or HPLC if available) against a known standard is always good practice if the stability is .
  • Q2: What is the recommended method to confirm the identity and purity of this compound?

    • A: You can use several methods:
      • Specific Rotation: Measure the optical rotation and compare it to the specified range of -13.4° to -13.5° (C=1, MeOH) [1] [2].
      • Spectroscopy: An authentic infrared (IR) spectrum is available for comparison [1].
      • Chromatography: The product has an assay purity of 94% minimum by HPLC [1].
  • Q3: My compound has solidified. What is the best way to handle it?

    • A: The melting point is noted as 41-43°C [2] [3]. To liquefy a solidified sample, gently warm it to a temperature just above this range (e.g., 45-50°C) using a water bath. Avoid overheating to prevent potential decomposition.

Experimental Workflow for Stability Assessment

For researchers who need to verify the stability of this compound under their specific storage conditions, the following workflow can be implemented. This diagram outlines the key steps in a stability assessment protocol:

G cluster_0 Analytical Tests Start Start: Stability Assessment SamplePrep Aliquot Sample (Note physical state & color) Start->SamplePrep Storage Subject to Storage Condition (Room Temp, 4°C, -15°C) SamplePrep->Storage TimePoint At Designated Time Point Storage->TimePoint Analysis Perform Analytical Tests TimePoint->Analysis Compare Compare vs. Baseline & Fresh Standard Analysis->Compare TLC TLC (Purity) HPLC HPLC Assay OpticalRot Optical Rotation NMR NMR Spectroscopy Decision Determine Stability Profile Compare->Decision

The specific experimental protocols for the key analytical techniques mentioned in the workflow are:

  • TLC (Thin-Layer Chromatography): Spot a small amount of the sample dissolved in a suitable solvent (e.g., chloroform or methanol) on a TLC plate. Develop the plate using an appropriate solvent system. Any new spots appearing over time, compared to a fresh standard and the baseline sample, indicate the formation of degradation products.
  • HPLC Assay: Analyze the sample using a validated HPLC method. A decrease in the area of the main peak and/or the appearance of new peaks in the chromatogram over time are indicators of degradation. The commercial product is specified to have a purity of 94% min. (HPLC) [1].
  • Specific Optical Rotation: Dissolve an accurately weighed sample in methanol to a concentration of 1g/100mL and measure the optical rotation using a polarimeter. A significant deviation from the specified range of -13.4° to -13.5° [1] [2] suggests a change in chiral purity or chemical structure.

References

troubleshooting low yield Cbz-O-methyl-L-serine synthesis

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions

  • Q1: What is the typical yield for the synthesis of Cbz-O-methyl-L-serine, and what are its key physical properties?

    • A1: The referenced synthesis protocol achieves a 92% yield [1]. Key physical properties to help identify the product and guide purification are listed in the table below.
  • Q2: My reaction yield is lower than expected. What are the common culprits?

    • A2: Although not explicitly discussed in the search results, general principles of organic synthesis suggest investigating the following:
      • Reaction Monitoring: The reaction may not have reached completion. Use TLC to monitor the consumption of the starting material (L-serine methyl ester hydrochloride).
      • Reagent Quality & Handling: Benzyl chloroformate (Cbz-Cl) is moisture-sensitive and can degrade if old or improperly stored. Ensure the base (NaHCO₃) is fresh to effectively scavenge the generated HCl.
      • Extraction Efficiency: The product is an oil, making aqueous extraction challenging. Ensure you are using an appropriate organic solvent (like ethyl acetate) and perform multiple extractions. The addition of a saturated NaCl (brine) wash can help remove water from the organic layer.
      • Purification Loss: The compound can be a viscous liquid or a low-melting solid, which can be difficult to handle and may lead to losses during column chromatography or other purification steps.

Experimental Protocol & Data

The following workflow and tables summarize the synthesis and key characteristics of Cbz-O-methyl-L-serine.

G Start Start: L-serine methyl ester hydrochloride (1.00 g, 6.43 mmol) Step1 Suspend in Dioxane (5 mL) Add Aqueous NaHCO₃ Solution (1.62 g, 19.3 mmol) Start->Step1 Step2 Add Cbz-Cl (1.10 mL, 7.72 mmol) in Dioxane Dropwise Step1->Step2 Step3 Stir at 25°C for 5 Hours Step2->Step3 Step4 Quench with 1M HCl Extract with Ethyl Acetate (2x) Step3->Step4 Step5 Wash Organic Layer with 10% NaCl (Brine) Step4->Step5 Step6 Dry over Anhydrous Na₂SO₄ Filter and Concentrate Step5->Step6 Step7 Purify by Silica Gel Column (Hexane/Ethyl Acetate) Step6->Step7 End End: Obtain Cbz-O-methyl-L-serine (1.50 g, 92% yield) Step7->End

Table 1: Key Chemical Identifiers and Properties

This table consolidates key data for compound identification and handling from the search results [2] [1].

Property Value / Description
CAS Number 1676-81-9
Molecular Formula C12H15NO5
Molecular Weight 253.25 g/mol
Physical Form Viscous Liquid or Solid (Clear Waxy/Pale Yellow)
Melting Point 41-43 °C (lit.)
Boiling Point 170 °C at 0.01 mmHg
Specific Rotation -13.4° to -13.5° (C=1 in Methanol)
Flash Point >113 °C
Storage Keep in a dark place, sealed in dry, at room temperature.
Table 2: Synthesis Reaction Details

This table outlines the core components of the published synthesis method [1].

Component Details
Reaction Type Solution-phase peptide synthesis (Cbz protection)
Starting Material L-Serine methyl ester hydrochloride
Protecting Reagent Benzyl chloroformate (Cbz-Cl)
Base Sodium bicarbonate (NaHCO₃)
Solvent System Dioxane / Water
Reaction Time 5 hours
Reaction Temperature 25 °C (Room Temperature)
Work-up Acidic quench, extraction with ethyl acetate, brine wash
Purification Silica gel column chromatography (Hexane:Ethyl Acetate)
Reported Yield 92%

Important Notes for Your Technical Content

Based on the search findings, here are key points to emphasize in your support center:

  • High-Yield Benchmark: The established protocol achieves a high yield (92%), so any significant deviation indicates a correctable issue in execution or reagent quality [1].
  • Characterization is Key: Consistently cross-reference the physical properties of your product (especially melting point and specific rotation) with the known standards in Table 1 to confirm its identity and purity [2] [1].
  • Safety and Storage: The compound has a defined flash point and should be stored properly to maintain stability. Including GHS warning symbols and precautionary statements from the SDS is recommended [1].

References

Cbz-O-methyl-L-serine solubility issues

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Profile & Solubility

While comprehensive solubility data is limited, the available specifications provide a starting point for experimental planning.

Property Specification
CAS Number 1676-81-9 [1] [2]
Molecular Formula C₁₂H₁₅NO₅ [1] [2]
Molecular Weight 253.25 g/mol [1] [2]
Physical Form Viscous Liquid or Solid [1] [2]
Reported Solubility Chloroform, Methanol [2]
Melting Point 41-43 °C (lit.) [2]
Boiling Point 170 °C at 0.01 mm Hg (lit.) [2]
Storage Keep in a dark place, sealed in dry, at room temperature [2]

Frequently Asked Questions

  • What solvents are recommended for Cbz-O-methyl-L-serine? Based on supplier data, this compound is soluble in chloroform and methanol [2]. These are common starting points for dissolution.

  • The compound is a waxy solid or viscous oil. How can I handle it effectively? The physical form is noted as a viscous liquid or solid, and it can form a clear waxy solid [1] [2]. For accurate weighing:

    • Cool the sample: If it's a solid, chilling it on ice can make it less sticky and easier to handle.
    • Use non-stick surfaces: Weigh directly into a glass vial or use anti-static weighing paper.
    • Dissolve quickly: After weighing, add a suitable solvent like chloroform or methanol immediately to prevent the material from sticking to the walls of the container.
  • How can I monitor reactions involving Cbz-O-methyl-L-serine? Reverse-Phase HPLC is a standard method. The compound's structure contains both polar (ester, carbamate) and non-polar (benzyl) groups, which makes it well-suited for analysis on C18 columns.

Troubleshooting Guide

Here are solutions to common problems you might encounter in the lab.

Problem: Poor Solubility in Desired Reaction Solvent
  • Potential Cause: The compound's solubility profile is limited.
  • Solution:
    • Use Recommended Solvents: Start with the confirmed solvents, chloroform or methanol [2].
    • Try Solvent Mixtures: Use a minimal amount of a confirmed solvent (e.g., methanol) to dissolve the compound first, then add this solution to your main reaction solvent.
    • Gentle Warming: Slightly warming the solvent (e.g., to 30-40°C) can aid dissolution, but avoid high temperatures that might degrade the compound.
Problem: Unstable or Changing Retention Time in HPLC Analysis
  • Potential Cause: In reversed-phase HPLC, retention time is highly sensitive to the mobile phase composition. A more polar mobile phase increases retention time, while a less polar mobile phase decreases it [3].
  • Solution:
    • Precisely Prepare Mobile Phase: Use calibrated equipment and high-purity solvents. Ensure your gradient program is highly reproducible.
    • Allow System Equilibration: Ensure the HPLC column is fully equilibrated with the starting mobile phase before starting a sequence.
    • Consider a Retention Time Prediction Method: For complex methods, techniques like Linear Calibration using Two Reference Substances (LCTRS) can help accurately predict retention behavior across different HPLC systems and columns, improving method reproducibility [4].

Experimental Workflow for Solubility & Analysis

This workflow provides a systematic approach to handling and analyzing Cbz-O-methyl-L-serine.

Start Start: Cbz-O-methyl-L-serine Step1 Physical State Check (Viscous Liquid / Solid) Start->Step1 Step2 Select Solvent (Chloroform or Methanol) Step1->Step2 Step3 Dissolve Compound Step2->Step3 Step4 Proceed to Reaction or Analysis Step3->Step4 Step5 HPLC Analysis (Reverse-Phase C18 Column) Step4->Step5 Step6 Troubleshoot if Needed: - Check mobile phase polarity - Verify column equilibration Step5->Step6 if RT unstable

Key Takeaways for Researchers

  • Start with Confirmed Solvents: Chloroform and methanol are your most reliable choices for dissolving Cbz-O-methyl-L-serine [2].
  • Understand HPLC Polarity Effects: In reversed-phase HPLC, increasing mobile phase polarity will increase the compound's retention time, not decrease it [3].
  • Handle with Care: Treat the compound as a solid or viscous liquid that may require specific techniques for accurate weighing and transfer [1] [2].

References

preventing epimerization Cbz-O-methyl-L-serine

Author: Smolecule Technical Support Team. Date: February 2026

Core Chemical Data

For quick reference, here are the fundamental properties of Cbz-O-methyl-L-serine (CAS 1676-81-9) [1] [2].

Property Specification
CAS Number 1676-81-9 [2]
Molecular Formula C12H15NO5 [1] [2]
Molecular Weight 253.25 g/mol [1] [2]
Physical Form Viscous liquid or solid; can appear as a clear waxy solid, or pale yellow liquid [1] [2]
Melting Point 41-43 °C (when solid) [2]
Boiling Point 170 °C at 0.01 mmHg [2]
Specific Rotation [α] Approximately -13.5° (c=1 in methanol) [1]
Flash Point >230 °F (approx. >110 °C) [1] [2]

O-Arylation via Chan-Lam Coupling

A common modification of Cbz-protected serine is O-arylation to form ethers. Traditional methods using strong bases or Mitsunobu conditions carry a high risk of epimerization at the sensitive alpha-carbon [3].

The Chan-Lam coupling provides a milder, epimerization-sparing alternative. The following workflow outlines the optimized protocol using this method [3]:

Start Start: Boc-/Cbz-/Fmoc-Protected Serine Step1 Reaction Setup: • Solvent: CH₂Cl₂ • Arylating Agent: Arylboronic acid  or Aryltrifluoroborate • Catalyst: Cu(OAc)₂·H₂O (10 mol %) • Ligand: DMAP (20 mol %) Start->Step1 Step2 Reaction Conditions: • Room Temperature • Open Flask • Ambient Atmosphere Step1->Step2 Step3 Work-up & Isolation: • Standard aqueous workup • Purification via column  chromatography Step2->Step3 End O-Arylated Product (No Epimerization) Step3->End

Key Advantages for Preventing Epimerization: This method is exceptionally effective at preventing epimerization because it proceeds under mild, nearly neutral conditions at room temperature, avoiding the strong bases and high heat that promote racemization [3].

Handling and Storage Guidelines

Proper handling is crucial for maintaining the integrity of your compound and experimental results.

  • Storage: Keep the container sealed in a dry environment at room temperature, and protect it from light by storing it in a dark place [2].
  • Solubility: It is readily soluble in chlorform and methanol, which is useful for planning reaction solvents [2].
  • Stability: The Cbz-protecting group is stable to weak acids and bases, which allows for orthogonal protection strategies in complex syntheses [4] [5] [6]. However, it is cleaved by strong acids like HBr and is susceptible to hydrogenolysis [5].

Frequently Asked Questions

How is the Cbz protecting group removed from the final product? The standard method is hydrogenolysis using hydrogen gas (H₂) and a palladium catalyst (e.g., Pd/C) [5] [6]. This reaction releases the free amine, toluene, and carbon dioxide. For acid- or base-sensitive molecules, alternative deprotection methods include transfer hydrogenation (using a donor like formic acid) or the use of Lewis acids like AlCl₃ in hexafluoroisopropanol (HFIP) [4] [5].

What should I do if my compound is a viscous oil that won't crystallize? This is a common occurrence, as the product is often described as a viscous liquid or syrup [2]. You can often solidify it by seeding with a small crystal from a commercial sample (if available) or by using a sonication bath. If purification is necessary, techniques like flash column chromatography are effective.

References

Cbz deprotection side reactions serine

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions

  • Q1: What is the primary concern during Cbz deprotection of serine-containing peptides? The primary concern is the cleavage of sensitive side-chain protecting groups commonly used for serine, such as benzyl (Bn) ethers. Standard hydrogenolysis conditions (H₂/Pd-C) designed for Cbz removal can also cleave these O-benzyl groups, leading to undesired side reactions and incomplete orthogonal protection [1].

  • Q2: Are there alternatives to hydrogenolysis for Cbz deprotection? Yes, several alternative methods offer better compatibility with acid- or reduction-sensitive functionalities:

    • Lewis Acid in HFIP: Aluminum chloride (AlCl₃) in hexafluoroisopropanol (HFIP) effectively deprotects N-Cbz groups at room temperature with good tolerance for reducible groups and O-Bn protecting groups [1].
    • Nucleophilic Deprotection: Treatment with 2-merceptoethanol in the presence of potassium phosphate in DMA at 75°C provides a superior protocol for substrates bearing sensitive functionalities, as it avoids hydrogenolysis and strong Lewis acids [1].
  • Q3: How can benzyl ether hydrogenolysis be suppressed during catalytic hydrogenation? The addition of ammonia, pyridine, or ammonium acetate has been shown to effectively inhibit the Pd-catalyzed hydrogenolysis of benzyl ethers. This allows olefin, Cbz, benzyl ester, and azide functionalities to be hydrogenated while preserving O-benzyl protecting groups [1].

Troubleshooting Guide

Problem Scenario Possible Cause Recommended Solution
Simultaneous cleavage of O-benzyl protecting groups on serine Standard hydrogenolysis conditions (H₂/Pd-C) lack selectivity and cleave both Cbz and O-Bn groups. Use a hydrogenolysis inhibitor (e.g., ammonium acetate) [1] or switch to a non-hydrogenolytic method like Lewis acid/HFIP [1] or nucleophilic deprotection with 2-mercaptoethanol [1].
Low yield or incomplete deprotection The chosen method may be incompatible with other sensitive functional groups in the molecule. Adopt a quantitative High-Throughput Screening (qHTS) approach to test deprotection conditions at multiple concentrations, reducing false negatives [2].
Contamination of product with palladium residues The use of heterogeneous palladium catalysts like Pd/C. Employ the in-situ preparation of Pd/C from Pd(OAc)₂ and charcoal, which has been shown to minimize palladium contamination [1].

Experimental Protocols

Here are detailed methodologies for two key alternative deprotection procedures cited in the literature.

Protocol 1: Deprotection using Aluminum Chloride in HFIP [1] This method is cost-effective, scalable, and offers a safe protocol with high yields.

  • Reagents: Anhydrous Aluminum Chloride (AlCl₃), 1,1,1,3,3,3-Hexafluoroisopropanol (HFIP).
  • Procedure:
    • Dissolve the Cbz-protected substrate in HFIP (e.g., 10 mL per 1 mmol of substrate).
    • Add AlCl₃ (e.g., 4.0 equivalents) to the reaction mixture at room temperature.
    • Stir the reaction mixture at room temperature and monitor by TLC or LC-MS.
    • Upon completion, carefully quench the reaction with a saturated aqueous solution of ammonium chloride.
    • Extract the aqueous layer with ethyl acetate (3 x 15 mL).
    • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the deprotected amine.

Protocol 2: Nucleophilic Deprotection using 2-Mercaptoethanol [1] This protocol is particularly suited for substrates with functionalities sensitive to both hydrogenolysis and strong Lewis acids.

  • Reagents: 2-Mercaptoethanol, Potassium Phosphate (K₃PO₄), N,N-Dimethylacetamide (DMA).
  • Procedure:
    • Dissolve the Cbz-protected substrate in DMA (e.g., 0.1 M concentration).
    • Add potassium phosphate (e.g., 2.0 equivalents) and 2-mercaptoethanol (e.g., 10 equivalents) to the solution.
    • Heat the reaction mixture to 75°C and stir until the reaction is complete (monitor by TLC/LC-MS).
    • Allow the mixture to cool to room temperature.
    • Dilute with water and extract with ethyl acetate (3 x 15 mL).
    • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product if necessary.

Workflow for Method Selection

The following diagram outlines a logical decision-making process for selecting the appropriate deprotection strategy for your serine-containing compound.

Start Start: Plan Cbz Deprotection for Serine-Containing Compound Q1 Does the molecule contain O-benzyl protected serines? Start->Q1 Q2 Are there other groups sensitive to reduction (e.g., azides, olefins)? Q1->Q2 No Meth1 Method: Standard H₂/Pd-C with Ammonia/Pyridine Inhibitor Q1->Meth1 Yes Meth2 Method: Lewis Acid/HFIP (e.g., AlCl₃) Q2->Meth2 No Meth3 Method: Nucleophilic Deprotection (e.g., 2-Mercaptoethanol) Q2->Meth3 Yes Check Verify reaction completion using TLC or LC-MS Meth1->Check Meth2->Check Meth3->Check

References

Cbz-O-methyl-L-serine chromatographic purification

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Profile: Cbz-O-Methyl-L-Serine

The table below summarizes the fundamental chemical information for your target compound, which is crucial for planning your experiments.

Property Value / Description
CAS Registry Number 134807-65-1 [1]
Other Names Cbz-L-Serine(methyl ether); CBZ-O-METHYL-L-SER; CBZ-(S)-2-AMINO-3-METHOXYLPROPANOIC ACID [1]
Molecular Formula C₁₂H₁₅NO₅ [1]
Molecular Weight 253.25 g/mol [1]
SMILES COC[C@@H](C(=O)O)NC(=O)OCc1ccccc1 [1]
Related Compound N-Cbz-L-serine methyl ester (CAS 1676-81-9). This is a different compound, but its properties can be informative. It is a pale yellow viscous liquid or solid, with a boiling point of 170 °C at 0.1 mmHg and a flash point of 113 °C [2] [3].

Chromatographic Purification Methodologies

Here are detailed protocols for two purification approaches suitable for protected amino acids like Cbz-O-methyl-L-serine.

Method 1: Standard Silica Gel Chromatography

This is the most common initial approach for purifying organic compounds.

  • Stationary Phase: Silica gel (60-200 mesh for flash chromatography).
  • Mobile Phase: A gradient starting from a non-polar solvent like hexane or heptane, moving to a more polar solvent like ethyl acetate. The exact ratio needs optimization via TLC. A common starting point could be a 70:30 or 60:40 mixture of Heptane/Ethyl Acetate.
  • Sample Preparation: The crude product should be dissolved in a minimal amount of the mobile phase's less polar component [4].
  • Workflow Overview:

Start Start Purification Prep Dissolve crude product in minimal solvent Start->Prep Load Load sample onto silica column Prep->Load Elute Elute with optimized solvent gradient Load->Elute Collect Collect fractions Elute->Collect Analyze Analyze fractions (TLC) Collect->Analyze Analyze->Elute Impure Pool Pool pure fractions Analyze->Pool Concentrate Concentrate under reduced pressure Pool->Concentrate End Obtain purified product Concentrate->End

Method 2: Ion-Assisted Chromatography for Problematic Purifications

If your compound is highly polar and does not resolve well on standard silica gel, a recently developed technique can be highly effective [5].

  • Principle: Adding ionic salts like calcium chloride to the mobile phase can dramatically improve the separation of highly polar compounds on normal-phase (silica) chromatography.
  • Stationary Phase: Standard silica gel.
  • Mobile Phase Preparation: Add Calcium Chloride (CaCl₂) to your standard solvent system (e.g., 1-5% v/v of a 1M aqueous solution in an organic solvent like ethyl acetate or dichloromethane). The technique was discovered using tap water (which contains Ca²⁺ ions) instead of deionized water [5].
  • Application: This method is particularly suited for polar organic compounds, including amines, amine salts, and peptides [5].

Start Start for Polar Compounds Problem Poor separation on standard silica Start->Problem Prepare Prepare mobile phase with CaCl₂ additive Problem->Prepare Load Load sample onto silica column Prepare->Load Elute Elute with CaCl₂-modified solvent Load->Elute Success Improved separation and purity Elute->Success

FAQs and Troubleshooting Guide

Issue Possible Cause Solution
Low Recovery from Column Sample precipitation on column; strong adsorption to silica. Ensure sample is fully dissolved and filtered before loading [4]. Use a slightly more polar solvent to dissolve the crude. Consider using the ion-assisted method to disrupt strong interactions [5].
Poor Separation / Co-elution Solvent gradient not optimal for the compound's polarity. Optimize the mobile phase ratio using TLC with various solvent systems. If the compound is highly polar, switch to the Ion-Assisted Chromatography method [5].
Product is a Viscous Oil Common issue with protected amino acid esters. The related compound N-Cbz-L-serine methyl ester is also reported as a viscous liquid or solid [2] [3]. Trituration (scratching and washing with a cold solvent like cold diethyl ether or pentane) can help induce crystallization.

Essential Pre-Purification Steps

Proper sample preparation is critical for successful chromatography [4].

  • Sample Clarification: Ensure your crude sample is fully dissolved. Centrifuge the solution at high speed (e.g., 10,000 ×g for 15 min) and filter it through a membrane filter (e.g., 0.45 µm) to remove all particulate matter [4].
  • Stability Check: Perform quick stability tests on a small amount of crude product by checking its appearance in different solvents and pH conditions to ensure it won't degrade during the purification process [4].

References

handling moisture-sensitive Cbz protected amino acids

Author: Smolecule Technical Support Team. Date: February 2026

Cbz Group Stability & Deprotection

Factor Condition Stability / Outcome Key Information / Alternatives
General Water Stability pH < 1, 100°C [1] Stable --
pH = 1, RT [1] Stable --
pH = 4, RT [1] Stable --
pH = 9, RT [1] Stable --
pH = 12, RT [1] Stable --
pH > 12, 100°C [1] Not Stable --
Reaction with Bases LDA [1] Stable --
NEt3, Pyridine [1] Stable --
t-BuOK [1] Not Stable --
Reaction with Nucleophiles NaOCH3 [1] Stable --
NH3, RNH2 [1] Stable --

| Deprotection Methods | H2 / Pd-C (Hydrogenolysis) [1] [2] [3] | Standard Method | - In-situ prepared Pd/C for reproducible results [1]

  • Use of inhibitors (e.g., ammonia, pyridine) for selective hydrogenation [1] | | | AlCl3 in HFIP [1] | Effective Method | - Good functional group tolerance (reducible groups, O-/N-Bn) [1]
  • Cost-effective, safe, scalable, room temperature operation [1] | | | 2-Mercaptoethanol / K3PO4 [1] [3] | Nucleophilic Method | - Superior for substrates with sensitive functionalities [1] |

Core Handling Concepts & Procedures

Moisture Sensitivity of Reagents: The primary moisture sensitivity concern is the protecting reagent, benzyl chloroformate (Cbz-Cl). It is a highly reactive chloroformate that degrades in contact with water [3]. Once the stable carbamate (Cbz-protected amino acid) is formed, it is much less sensitive, though standard practices for handling sensitive compounds still apply.

Protection Procedure (Using Cbz-Cl)

A typical experimental protocol for protecting an amino acid is as follows [2]: > To the starting material (1.70 g, 2.64 mmol) in THF/H2O (2:1, 15 mL) was added NaHCO3 (443 mg, 5.27 mmol) and Cbz-Cl (0.56 mL, 3.96 mmol) at 0 °C and the solution was stirred for 20 h at the same temperature. The reaction mixture was diluted with H2O and extracted with AcOEt. The combined organic layers were washed with brine, dried over Na2SO4, and concentrated in vacuo. The resulting residue was purified by silica gel column chromatography (40% AcOEt/n-hexane).

This procedure highlights key moisture-management techniques: using a base to neutralize HCl byproduct and maintaining a low temperature to minimize side reactions.

Storage of Cbz-Protected Amino Acids

While the final products are stable, proper storage is crucial for maintaining purity. Recommended practices include [4] [5]:

  • Storing as a white to off-white powder in a cool, dry place.
  • Using airtight containers to prevent exposure to moisture.
  • Protecting from heat and oxidizing agents.

Troubleshooting Common Issues

Q1: My reaction with Cbz-Cl shows unexpected byproducts. What could be wrong?

  • Moisture Contamination: Impure Cbz-Cl hydrolyzes, reducing effectiveness. Use fresh or properly stored Cbz-Cl under inert atmosphere if necessary [3].
  • Insufficient Base: HCl liberated during reaction can protonate the starting amine, reducing nucleophilicity. Ensure adequate base is used [2].
  • Side Reactions with Functional Groups: Cbz-Cl can react with hydroxyl groups. Selective protection of amines over alcohols can be challenging but achievable under controlled conditions [2].

Q2: The deprotection of my Cbz group via hydrogenolysis is not proceeding. What should I check?

  • Catalyst Activity: Ensure fresh palladium on charcoal (Pd-C) is used. An in-situ preparation method can improve reproducibility [1].
  • Inhibitors: Certain additives like ammonia or pyridine can selectively inhibit hydrogenolysis of benzyl ethers while allowing Cbz removal. Check reaction composition for potential inhibitors [1].
  • Alternative Methods: If hydrogenolysis fails, consider Lewis acid (AlCl3 in HFIP) or nucleophilic (2-mercaptoethanol) deprotection [1].

Q3: How can I confirm the identity and purity of my Cbz-protected amino acid?

  • Physical Properties: Compare melting point with literature values [4] [5].
  • Analytical Techniques: Use TLC, HPLC, or NMR to verify structure and purity.

Experimental Workflow Diagrams

The following diagram illustrates the core workflow for handling Cbz-protected amino acids, from protection to storage.

Start Start: Protect Amine P1 Use anhydrous solvents and dried glassware Start->P1 P2 Cool reaction flask to 0°C (ice bath) P1->P2 P3 Use Cbz-Cl with adequate base (e.g., NaHCO₃, NEt₃) P2->P3 P4 Workup & Purification (Extraction, Column Chromatography) P3->P4 P5 Store pure product in airtight container, cool & dry P4->P5 End Stable Cbz-Protected Amino Acid P5->End

References

Cbz-O-methyl-L-serine vs Fmoc-Serine coupling efficiency

Author: Smolecule Technical Support Team. Date: February 2026

Experimentally Optimized Coupling Conditions

The table below summarizes key experimental protocols for coupling protected serine derivatives, as found in the search results.

Amino Acid / Derivative Optimal Coupling Reagent/ Conditions Reported Efficiency/ Yield Key Supporting Experimental Data

| Fmoc-phosphoamino acids (for SPOT synthesis) [1] | EEDQ (N-ethoxycarbonyl-2-ethoxy-1,2-dihydroquinoline) | >95:5 coupling ratio; Resulting phosphopeptide purities: 78% (pS), 77% (pT), 85% (pY) [1] | • Methodology: SPOT synthesis on cellulose membranes. • Comparison: Tested against six other coupling conditions; EEDQ was superior. • Procedure: Used a fourfold coupling procedure with EEDQ as the activator in a standard SPOT synthesis workflow [1]. | | Boc-/Cbz-/Fmoc- protected Serine (for O-arylation via Chan-Lam coupling) [2] | Cu(OAc)₂·H₂O (10 mol %) with DMAP (0.2 equiv) in CH₂Cl₂ at room temperature [2] | Up to 85% yield for O-arylation product [2] | • Methodology: Chan-Lam cross-coupling for O-arylation of protected serine esters. • Optimization: Systematically screened copper catalysts, ligands, bases, and solvents (see workflow below). • Substrate Scope: Protocol effective for serine protected with Boc, Cbz, Fmoc, and Trt groups [2]. |

The following diagram outlines the key optimization process used to establish the effective Chan-Lam coupling conditions for protected serine derivatives [2]:

G start Goal: O-Arylation of Protected Serine step1 Screen Copper Catalysts (CuI, CuSO₄, Cu(OAc)₂) start->step1 step2 Evaluate Ligands & Bases (DMAP, Cs₂CO₃, etc.) step1->step2 step3 Test Solvents (MeCN, Toluene, CH₂Cl₂, DMF) step2->step3 result Optimal Conditions: Cu(OAc)₂·H₂O, DMAP, CH₂Cl₂ step3->result

Key Considerations for Protocol Selection

Your choice between these methods will depend entirely on your synthetic goal:

  • For standard peptide chain elongation incorporating a protected serine, the EEDQ-mediated coupling used in Fmoc-SPOT synthesis is highly relevant [1].
  • For introducing an O-aryl ether side chain onto a protected serine building block, the copper-mediated Chan-Lam coupling is an effective method [2].

References

Chemical Profile of Cbz-L-Serine Methyl Ester

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the key identifiers and physical properties of Cbz-L-Serine Methyl Ester (CAS 1676-81-9) based on the search results [1] [2].

Property Value / Description
CAS Number 1676-81-9 [1]
Molecular Formula C12H15NO5 [1]
Molecular Weight 253.25 g/mol [1]
Synonyms Z-Ser-OMe, CBZ-Ser-OMe, N-Carbobenzoxy-L-serine Methyl Ester [1]
Physical Form Viscous Liquid or Solid (can form a clear waxy solid) [1]
Boiling Point 170 °C at 0.01 mm Hg [1]
Melting Point 41-43 °C [1]
Specific Optical Rotation -13.4° to -13.5° (C=1 in Methanol) [1] [2]
Storage Recommendations Keep in a dark place, sealed in dry, at room temperature [1]

HPLC Analysis of Serine: A Reference Method

Although a direct method for the Cbz-protected compound is not listed, an established HPLC method for analyzing underivatized D- and L-serine can provide a strong starting point for your method development [3]. The core details of this method are as follows:

  • Analytes: D-Serine and L-Serine in cerebrospinal fluid.
  • Derivatization Agent: Dabsyl chloride, which creates stable derivatives suitable for detection [3].
  • Detection: Ultraviolet-Visible (UV-Vis) detector [3].
  • Separation Mechanism: The method involves two steps:
    • An initial HPLC separation to isolate the dabsylated serine peak.
    • A chiral resolution step using a Sumichiral column to separate the D- and L-serine derivatives [3].
  • Performance: The reported limit of quantification (LOQ) for D-serine was 0.8 μmol/L, and for L-serine was 1.3 μmol/L. The mean imprecision (CV) for within-day measurements was less than 2.1% [3].

Suggested Workflow for Method Development

Based on the available information, here is a logical workflow you could follow to establish an HPLC method for Cbz-O-methyl-L-serine. This process is summarized in the diagram below.

Start Start: Develop HPLC Method for Cbz-O-methyl-L-serine Step1 1. Consider Derivatization (e.g., with Dabsyl Chloride) Start->Step1 Step2 2. Select Column (Reversed-Phase C18) Step1->Step2 Step3 3. Set Detection (UV-Vis, e.g., 210-260 nm) Step2->Step3 Step4 4. Optimize Mobile Phase (e.g., Water/Acetonitrile with 0.1% TFA) Step3->Step4 Step5 5. Validate Method (Precision, LOD, LOQ, Linearity) Step4->Step5 Result Validated HPLC Method Step5->Result

  • Consider Derivatization: The reference method for serine uses dabsyl chloride to create derivatives that are easily detected by UV-Vis [3]. You may need to investigate if Cbz-O-methyl-L-serine requires similar derivatization for sensitive detection, though the Cbz group itself has a strong UV chromophore.
  • Select Column: For a small molecule like this (253 g/mol), a standard reversed-phase C18 column with silica beads would be appropriate [4].
  • Set Detection: As the compound contains a UV-absorbing carbobenzoxy (Cbz) group, a UV-Vis detector is suitable. You will need to determine the optimal wavelength experimentally, but it will likely be in the range of 210-260 nm.
  • Optimize Mobile Phase: A common starting point is a gradient of water and acetonitrile, often modified with 0.1% trifluoroacetic acid (TFA) to improve peak shape.
  • Validate the Method: Once a promising method is developed, it should be validated for parameters like precision, limit of detection (LOD), limit of quantification (LOQ), and linearity, following the example of the referenced study [3].

Key Considerations for Your Guide

When compiling your comparison guide for researchers, please note:

  • Contrast with FPLC: HPLC is used for analyzing small chemical compounds like Cbz-O-methyl-L-serine under high pressure. In contrast, Fast Protein Liquid Chromatography (FPLC) is designed for purifying large, sensitive biomolecules like proteins under mild, low-pressure conditions [4]. Highlighting this distinction will be valuable for your audience.
  • Lack of Direct Data: The search results confirm that a direct, peer-reviewed HPLC method for your specific compound is not publicly available. Your guide should therefore present any developed method as a novel contribution.

References

Cbz-O-methyl-L-serine mass spectrometry validation

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Identification of Cbz-O-Methyl-L-Serine

To aid your research, here is the basic identifying information I found for your compound of interest. Please note that there are two closely related compounds with different CAS numbers.

Property Cbz-O-Methyl-L-Serine (CAS 134807-65-1) Cbz-L-Serine Methyl Ester (CAS 1676-81-9)
CAS Registry Number 134807-65-1 [1] [2] 1676-81-9 [3]
Molecular Formula C12H15NO5 [1] [2] C12H15NO5 [3]
Molecular Weight 253.25 g/mol [1] [2] 253.25 / 253.26 g/mol [3]
SMILES COCC@@HO)NC(=O)OCc1ccccc1 [1] COC(=O)C(CO)NC(=O)OCC1=CC=CC=C1 [3]
IUPAC Name Information not available in search results methyl (2S)-3-hydroxy-2-(phenylmethoxycarbonylamino)propanoate [3]
Synonym(s) CBZ-L-Serine(Methyl Ether) [1] CBZ-L-Serine methyl ester [3]

A Framework for Designing Your Validation Study

Although a direct protocol was not available, the search results point to established best practices in the field. You can use the following framework, based on general mass spectrometry validation guidelines, to design your own experimental comparison.

Core Experimental Design

A robust validation study begins with a solid experimental design. Key considerations include:

  • Calibration Standards: It is recommended to use matrix-matched calibration standards (calibrants) to account for the influence of the sample matrix on the ionization of the analyte. If using solvent-based standards, their performance should be compared against matrix-matched ones [4].
  • Calibration Curve: A minimum of six different concentration levels is required by most guidelines, but using up to 10 levels is recommended to adequately define the linear range. These concentrations should be evenly spaced and analyzed in a random order to detect instrument drift [4].
  • Cohort Selection & Power Analysis: Ensure your study has a sufficient sample size. Proper cohort selection and statistical power analysis are critical for generating reliable and reproducible data [5].
Key Validation Parameters to Compare

Your comparison guide should objectively evaluate the following performance parameters for Cbz-O-Methyl-L-Serine across different MS platforms (e.g., LC-MS/MS vs. GC-MS) or sample preparation methods. The table below summarizes the core parameters to measure.

Parameter Experimental Goal & Methodology
Linearity Establish the relationship between analyte concentration and instrument response across a defined range [4].
Assay (Method) Accuracy Determine the closeness of agreement between the measured value and a known reference value, often reported as % bias [6].
Precision (Repeatability) Measure the closeness of agreement among a series of measurements obtained under the same conditions. It is typically expressed as Relative Standard Deviation (RSD) [7].
Specificity/Selectivity Demonstrate that the method can accurately measure the analyte in the presence of other components, such as matrix interferents [6].
Matrix Effects Quantify the suppression or enhancement of the analyte signal caused by the sample matrix. This can be assessed by comparing the signal of an analyte in matrix versus in solvent [6].

Suggested Workflow for Method Validation

The following diagram outlines the key stages in developing and validating a mass spectrometry method, integrating the parameters discussed above.

Sample Preparation Sample Preparation Instrumental Analysis Instrumental Analysis Sample Preparation->Instrumental Analysis Data Collection Data Collection Instrumental Analysis->Data Collection Linearity Assessment Linearity Assessment Data Collection->Linearity Assessment Precision & Accuracy Evaluation Precision & Accuracy Evaluation Data Collection->Precision & Accuracy Evaluation Specificity & Matrix Effect Tests Specificity & Matrix Effect Tests Data Collection->Specificity & Matrix Effect Tests Statistical Analysis & Validation Report Statistical Analysis & Validation Report Linearity Assessment->Statistical Analysis & Validation Report Precision & Accuracy Evaluation->Statistical Analysis & Validation Report Specificity & Matrix Effect Tests->Statistical Analysis & Validation Report

Finding Specific Technical Information

To move forward with your project, I suggest these steps:

  • Consult Official Guidelines: Refer to established guidelines from regulatory bodies like the U.S. Food and Drug Administration (FDA) or the International Council for Harmonisation (ICH) for definitive requirements on bioanalytical method validation [5] [6].
  • Search Scientific Literature: Look for papers in academic databases that focus on the analysis of similar protected amino acids or peptides. Their methods can often be adapted.
  • Contact Suppliers: The manufacturers and distributors listed for these compounds (e.g., Alfa Chemistry, BOC Sciences) [1] may have technical data or application notes that they can share upon request.

References

comparing Cbz protection with other amino protecting groups

Author: Smolecule Technical Support Team. Date: February 2026

Cbz vs. Other Amine Protecting Groups

The table below provides a comparison of the Cbz group with other common amine protecting groups to help you select the appropriate one for your synthetic strategy [1] [2] [3].

Protecting Group Full Name Introduction Conditions Removal Conditions Key Characteristics
Cbz (Z) Carboxybenzyl Benzyl chloroformate (Cbz-Cl) and a base (e.g., Na₂CO₃, Et₃N) [4] [2]. Catalytic hydrogenation (e.g., H₂, Pd/C) [1] [4] [2]. Also strong acids or 2-mercaptoethanol [5] [4]. Orthogonal to Boc and Fmoc. Stable to bases and weak acids. The benzyl group can be manipulated [2].
Boc tert-Butyloxycarbonyl Di-tert-butyl dicarbonate (Boc₂O) and a base [1] [3]. Strong acid (e.g., trifluoroacetic acid (TFA) or HCl in dioxane) [1] [3]. Orthogonal to Cbz and Fmoc. Very stable towards bases and nucleophiles. The gold standard in peptide synthesis [1] [3].
Fmoc Fluorenylmethyloxycarbonyl Fmoc-Cl and a base [3]. Mild base (e.g., piperidine in DMF) [1] [3]. Orthogonal to Cbz and Boc. Stable to acids. Removal is via a facile E1cB mechanism that does not involve strong acids or hydrogenation [1] [3].
Ac Acetyl Acetic anhydride and pyridine [3]. Acid or base hydrolysis, often requiring heat [3]. A simple, small protecting group. Not orthogonal to ester or amide functionalities under hydrolytic conditions [3].

A key strategic concept is orthogonal protection, where multiple different protecting groups, each removable by a specific set of non-interfering conditions, are used on the same molecule. This allows for the selective deprotection of one group without affecting the others [1]. For example, Cbz, Boc, and Fmoc are often used together in complex syntheses because one can be removed with hydrogenolysis, another with acid, and the third with base, without cross-interference [1] [2].

Cbz Protection and Deprotection in Practice

Protection Experimental Protocol

A typical procedure for Cbz-protection is as follows [2]:

  • Reaction: To the starting amine (1.70 g, 2.64 mmol) dissolved in a 2:1 mixture of THF and H₂O (15 mL), add sodium bicarbonate (NaHCO₃, 443 mg, 5.27 mmol) and benzyl chloroformate (Cbz-Cl, 0.56 mL, 3.96 mmol) at 0 °C.
  • Stirring: Stir the reaction mixture for 20 hours at 0 °C.
  • Work-up: Dilute the mixture with water and extract the product with ethyl acetate (AcOEt).
  • Purification: Wash the combined organic layers with brine, dry over sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude product via silica gel column chromatography (eluting with 40% AcOEt in n-hexane) to obtain the Cbz-protected amine in 90% yield.

Alternative catalytic methods exist, such as using 0.05 equivalents of dodecatungstophosphoric acid hydrate in dichloromethane, which can achieve high yields within 10 minutes without an aqueous work-up [6].

Deprotection Experimental Protocol

A standard hydrogenolysis procedure for Cbz removal is [2]:

  • Reaction: Add a solution of the Cbz-protected substrate (20.7 mg, 15.0 μmol) in methanol (2 mL) to 5% Pd-C (6.4 mg).
  • Stirring: Stir the mixture at 60 °C for 40 hours under an atmospheric pressure of hydrogen gas (H₂).
  • Work-up: Filter the catalyst off using a Celite pad.
  • Isolation: Concentrate the filtrate under reduced pressure to obtain the crude deprotected amine, which can be used directly in the next step.

For substrates sensitive to hydrogenation, a transfer hydrogenation method can be used: treat the protected substrate with Pd black in a 20:1 mixture of ethanol and formic acid at 25 °C for 1.5 hours [2]. A non-hydrogenative method uses 2-mercaptoethanol in the presence of potassium phosphate in dimethylacetamide at 75 °C [5].

Workflow and Mechanism

The following diagrams illustrate the typical workflow for employing the Cbz group and the mechanism of its deprotection via hydrogenolysis.

Cbz_Workflow Start Amine Starting Material PG Protection Step Cbz-Cl, Base Start->PG Protected Cbz-Protected Amine PG->Protected Reaction Perform Desired Reactions on other parts of molecule Protected->Reaction Intermediate Protected Intermediate Reaction->Intermediate Deprotect Deprotection Step H₂, Pd/C Intermediate->Deprotect End Final Deprotected Amine Deprotect->End

Cbz Protection and Deprotection Workflow

Cbz_Mechanism CbzAmine N-Cbz Protected Amine Adsorption 1. Adsorption to Catalyst Substrate binds to Pd surface CbzAmine->Adsorption Hydrogen 2. Hydrogen Activation H₂ dissociates on Pd Adsorption->Hydrogen Cleavage 3. Benzyl-O Cleavage Forms carbamic acid and toluene Hydrogen->Cleavage Desorption 4. Desorption Products leave catalyst Cleavage->Desorption CarbamicAcid Carbamic Acid Desorption->CarbamicAcid FinalAmine 5. Decarboxylation Yields Free Amine + CO₂ CarbamicAcid->FinalAmine

Mechanism of Cbz Deprotection by Hydrogenolysis

Strategic Considerations and Emerging Methods

When designing a synthesis, consider these points regarding the Cbz group:

  • Advantages: Cbz is highly stable to bases and many nucleophiles, making it excellent for reactions like alkylations and acylations. Its deprotection by neutral hydrogenolysis is compatible with acid- and base-sensitive groups [1] [2].
  • Disadvantages and Incompatibilities: The need for hydrogenolysis is its main limitation. It is incompatible with substrates containing other reducible functionalities (e.g., alkenes, alkynes, azides, nitro groups) unless protective inhibitors like ammonia are used [5]. It can also be cleaved by strong protic acids (e.g., HBr) or Lewis acids (e.g., AlCl₃) [5] [2].
  • Emerging "Green" Methods: Biocatalytic deprotection using enzymes (e.g., a Cbz-ase amidohydrolase from Sphingomonas) is being developed. This approach offers a sustainable and highly selective alternative to traditional chemical methods, especially for complex molecules [7].

References

Cbz-O-methyl-L-serine chiral purity analysis

Author: Smolecule Technical Support Team. Date: February 2026

Understanding Chiral Chromatography

Chiral purity analysis separates and quantifies optical isomers (enantiomers). For a derivative like Cbz-O-methyl-L-serine, the goal is to resolve it from its unwanted D-enantiomer.

The fundamental mechanism is often explained by the three-point interaction model [1]. This model proposes that for successful separation, the analyte must interact with the chiral selector on the stationary phase at a minimum of three distinct sites. The binding energy of these interactions differs for each enantiomer, leading to different retention times and thus, separation [1]. The interactions can include π-π interactions, hydrogen bonding, dipole stacking, and inclusion complexation [1].

Comparison of Chiral Stationary Phases (CSPs)

The choice of Chiral Stationary Phase (CSP) is the most critical factor. The table below compares the most common types of CSPs relevant for pharmaceutical amino acid analysis.

CSP Type Mechanism of Separation Typical Mobile Phases Pros & Cons for Amino Acid Analysis

| Polysaccharide-Based | Diverse interactions via coated selectors (e.g., cellulose/amylose derivatives) [1] | Normal-phase (hexane/IPA) or reversed-phase (water/organic) [1] | Pro: Broadest applicability, very popular in pharma [1]. Con: May require method screening. | | Macrocyclic Glycopeptide (e.g., Teicoplanin) | Multiple interaction sites (ionic, H-bonding, π-π) on a rigid scaffold [1] | Reversed-phase (water/buffer with organic modifier) [1] | Pro: Excellent for acidic, basic, and neutral compounds; suitable for polar amino acids [1]. Con: Column availability may be narrower. | | Pirkle-Type (Brush-Type) | Uses small, chiral molecules designed for specific interactions (e.g., π-π, H-bonding) [1] | Normal-phase (hexane/IPA) is most common [1] | Pro: High-efficiency, predictable rational design [1]. Con: Scope may be narrower; requires analyte to have complementary functional groups. | | Cyclodextrin-Based | Forms inclusion complexes; enantioselectivity depends on fit within the cavity [1] | Typically reversed-phase [1] | Pro: Good for compounds without aromatic rings. Con: May be less effective for bulky, protected amino acids. | | Chiral Porous Materials (MOFs/COFs) | Chiral pores/surfaces provide a selective environment (emerging technology) [2] | Varies by material | Pro: High surface area, designable pores [2]. Con: Primarily in research phase; not yet widely available commercially [2]. |

Generic HPLC Protocol for Method Development

Since a direct method for Cbz-O-methyl-L-serine is not available, you can use the following workflow to develop one. The diagram below outlines this logical process.

Start Start Method Dev. CSP 1. Select CSP Candidates Start->CSP MP 2. Screen Mobile Phases CSP->MP Cond 3. Optimize Conditions MP->Cond Val 4. Validate Method Cond->Val End Finalized Method Val->End

Detailed Experimental Steps:

  • Sample Preparation: Dissolve the Cbz-O-methyl-L-serine racemate (a mixture of D and L forms) and the pure L-standard in a suitable solvent, typically the mobile phase or a weaker solvent. A concentration of 0.1-1.0 mg/mL is a standard starting point. Filter through a 0.45 μm or 0.22 μm syringe filter before injection.

  • Column and Mobile Phase Selection:

    • Initial Columns: Begin by screening 2-3 different CSPs. A good starting set would be a polysaccharide-based column (e.g., Chiralpak AD-H or OD-H) and a macrocyclic glycopeptide-based column (e.g., Astec Chirobiotic T or R). The teicoplanin-based (Chirobiotic T) column is particularly relevant for amino acid analysis [1].
    • Initial Mobile Phase: For polysaccharide columns, start with a normal-phase system like Hexane:Isopropanol (e.g., 90:10 v/v). For glycopeptide columns, start with a reversed-phase system like Methanol:Water or a buffer like 20 mM Ammonium Formate (pH 4.5) with 0-20% Methanol or Acetonitrile [1].
    • Flow Rate and Temperature: A flow rate of 1.0 mL/min and a column temperature of 25-30°C are standard initial conditions.
  • Detection: Since your compound has a Cbz (carboxybenzyl) protecting group, which is an aromatic chromophore, UV detection is suitable. A wavelength of ~254 nm or ~260 nm is a logical first choice. Confirm the exact λmax by scanning a standard solution with a UV-Vis spectrometer.

  • Optimization Strategy:

    • If you see no separation, change the CSP.
    • If you see partial separation (peak broadening or a shoulder), fine-tune the mobile phase. In reversed-phase, adjust the pH and organic modifier percentage. In normal-phase, adjust the percentage of alcohol (e.g., 5-20% IPA).
    • Optimize for baseline resolution (Rs > 1.5) and a reasonable run time.

Key Considerations for Researchers

  • Efficiency: Modern chiral columns can achieve very high efficiencies. Columns packed with sub-2 μm totally porous or 2.0-2.7 μm superficially porous particles can deliver >200,000 plates/m, enabling faster and more efficient separations [1].
  • Economic & Scalability: Chiral chromatography is not just an analytical tool. As demonstrated in the pharmaceutical industry, it can be a cost-effective and scalable production method for pure enantiomers, outperforming traditional resolution sequences [1].
  • Emerging Materials: Keep an eye on Chiral Porous Organic Frameworks (POFs), including Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs). These materials offer high surface areas and designable chiral pores and are an active area of research for next-generation chiral separations [2].

References

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Wikipedia

N-[(Benzyloxy)carbonyl]-O-methyl-L-serine

Dates

Last modified: 07-17-2023

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